PAR4 antagonist 3
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H16FN3O5S |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
6-[2-[(4-fluorophenoxy)methyl]-2,3-dihydrofuro[3,2-h][1,4]benzodioxin-8-yl]-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H16FN3O5S/c1-27-22-25-26-9-16(24-21(26)32-22)18-8-12-2-7-17-20(19(12)31-18)30-15(11-29-17)10-28-14-5-3-13(23)4-6-14/h2-9,15H,10-11H2,1H3 |
InChI Key |
RBFSJRLVUDQWIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C=C(N=C2S1)C3=CC4=C(O3)C5=C(C=C4)OCC(O5)COC6=CC=C(C=C6)F |
Origin of Product |
United States |
Foundational & Exploratory
The Quest for Safer Antiplatelet Therapies: A Technical Guide to the Discovery and Synthesis of PAR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prevention of arterial thrombosis is a cornerstone of cardiovascular medicine. While existing antiplatelet agents have significantly reduced morbidity and mortality, they are often associated with an increased risk of bleeding. This has spurred the search for novel therapeutic targets that can dissociate antithrombotic efficacy from hemorrhagic side effects. Protease-activated receptor 4 (PAR4), a thrombin receptor on human platelets, has emerged as a promising target. Unlike PAR1, which mediates the initial, rapid phase of platelet activation, PAR4 is responsible for the sustained signaling required for stable thrombus formation.[1] It is hypothesized that antagonizing PAR4 could prevent occlusive thrombosis while preserving initial hemostasis, thus offering a wider therapeutic window.[1][2]
This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of small-molecule PAR4 antagonists. It details the key signaling pathways, experimental protocols for antagonist characterization, and synthetic strategies, with a focus on clinically relevant compounds and novel chemical scaffolds.
The PAR4 Signaling Pathway in Platelet Activation
Thrombin, the most potent platelet agonist, activates platelets through the proteolytic cleavage of the N-terminal domains of PAR1 and PAR4.[1] This cleavage unmasks a tethered ligand that binds to the receptor and initiates downstream signaling. While both receptors couple to Gq and G12/13 pathways, they exhibit distinct signaling kinetics.[1] PAR1 activation leads to a rapid and transient signal, whereas PAR4 activation results in a slower, more sustained signal crucial for the later stages of thrombus consolidation.[3]
The activation of Gq by PAR4 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activates Rho/Rho kinase, which is involved in platelet shape change. These signaling events culminate in granule secretion, conformational activation of the integrin GPIIb/IIIa, and ultimately, platelet aggregation.[3]
Discovery of PAR4 Antagonists: From Screening to Lead Optimization
The discovery of potent and selective PAR4 antagonists has been pursued through various strategies, including high-throughput screening (HTS), virtual screening, and structure-based drug design.
A common workflow for identifying novel PAR4 antagonists begins with a primary screen of a large compound library to identify initial "hits" that inhibit PAR4-mediated platelet activation. These hits then undergo secondary assays to confirm their activity, determine their potency (e.g., IC50), and assess their selectivity against other receptors, particularly PAR1. Promising candidates are then subjected to lead optimization, a process of chemical modification to improve their pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
Key Experimental Protocols for PAR4 Antagonist Characterization
The evaluation of PAR4 antagonist activity relies on a panel of in vitro and ex vivo assays that measure different aspects of platelet function.
Calcium Mobilization Assay
This assay is a common primary screening method to identify compounds that inhibit PAR4-induced increases in intracellular calcium.
Principle: PAR4 activation leads to a rapid increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes, such as Fluo-4 AM, in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).
Detailed Protocol:
-
Cell Preparation:
-
HEK293 cells stably expressing human PAR4 are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells/well and incubated overnight.
-
-
Dye Loading:
-
The growth medium is replaced with a loading buffer containing Fluo-4 AM, a fluorescent calcium indicator.
-
Plates are incubated for 1 hour at 37°C to allow the dye to enter the cells.
-
-
Compound Addition:
-
Test compounds (potential PAR4 antagonists) are added to the wells at various concentrations.
-
The plates are incubated for a specified period (e.g., 10-30 minutes) to allow the compounds to interact with the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
The plates are placed in a FLIPR instrument.
-
A PAR4-activating peptide (PAR4-AP), such as AYPGKF-NH2, is added to the wells to stimulate the receptors.
-
The fluorescence intensity is measured immediately before and after the addition of the agonist. An increase in fluorescence indicates calcium mobilization.
-
-
Data Analysis:
-
The inhibitory effect of the test compounds is calculated as the percentage reduction in the PAR4-AP-induced fluorescence signal.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
Platelet Aggregation Assay
This assay is a gold-standard method for assessing the functional consequences of PAR4 inhibition on platelet aggregation.
Principle: Platelet aggregation is measured by light transmission aggregometry (LTA). In platelet-rich plasma (PRP), the aggregation of platelets in response to an agonist causes the plasma to become more transparent, leading to an increase in light transmission.
Detailed Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes).
-
PPP is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to pellet the platelets. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar in a light transmission aggregometer and warmed to 37°C.
-
The test compound (PAR4 antagonist) or vehicle is added to the PRP and incubated for a defined period (e.g., 5-10 minutes).
-
A PAR4 agonist, such as γ-thrombin or PAR4-AP, is added to induce platelet aggregation.
-
The change in light transmission is recorded over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each condition.
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in agonist-induced aggregation.
-
IC50 values are determined from the concentration-response curves.
-
Synthesis of PAR4 Antagonists
Significant efforts have been dedicated to the synthesis of diverse chemical scaffolds targeting PAR4. Two prominent classes of PAR4 antagonists are the imidazothiadiazole-based compounds, such as the clinical candidate BMS-986120 , and the quinazolin-4(3H)-one derivatives.
Synthesis of a Quinazolin-4(3H)-one-Based PAR4 Antagonist
The quinazolin-4(3H)-one scaffold has proven to be a versatile starting point for the development of potent and selective PAR4 antagonists. A general synthetic route is outlined below.
A representative synthesis involves the reaction of a substituted anthranilic acid with an isothiocyanate to form a 2-mercapto-3-substituted-quinazolin-4(3H)-one intermediate.[4] This intermediate can then be S-alkylated and further modified to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of antagonist potency and selectivity.[4]
Synthesis of BMS-986120
BMS-986120 is a potent and selective, orally bioavailable PAR4 antagonist that has been investigated in clinical trials.[5][6] An improved synthesis of BMS-986120 has been developed, highlighting the advanced medicinal chemistry efforts in this field.[5] While the detailed proprietary synthesis is not fully disclosed in the public domain, published research indicates that it is an imidazothiadiazole-based compound. The development of deuterated derivatives of BMS-986120 has also been explored to potentially improve its metabolic stability.[5]
Quantitative Data Summary of Representative PAR4 Antagonists
The following table summarizes the in vitro potency of several key PAR4 antagonists.
| Compound/Series | Assay | Agonist | Potency (IC50) | Selectivity vs. PAR1 | Reference |
| BMS-986120 | Platelet Aggregation (human) | PAR4-AP | 7.80 nM | High | [5] |
| BMS-986141 | Not specified | Not specified | Not specified | High | [7] |
| Quinazolin-4(3H)-one derivative 13 | Platelet Aggregation (human) | PAR4-AP | 19.6 nM | >10 µM | [7] |
| Quinazolin-4(3H)-one derivative 30g | Platelet Aggregation (human) | PAR4-AP | 6.59 nM | >10 µM | [7] |
| PC-2 (deuterated BMS-986120) | Platelet Aggregation (human) | Not specified | 6.30 nM | Not specified | [5] |
| PC-6 (deuterated BMS-986120) | Platelet Aggregation (human) | Not specified | 6.97 nM | Not specified | [5] |
The discovery and development of PAR4 antagonists represent a promising frontier in antiplatelet therapy. The potential to achieve robust antithrombotic efficacy with a reduced bleeding risk addresses a significant unmet need in the management of cardiovascular diseases. The diverse chemical scaffolds and advanced synthetic routes, coupled with sophisticated screening and characterization assays, underscore the dynamic nature of research in this area. As our understanding of PAR4 biology deepens and medicinal chemistry efforts continue to evolve, the development of a clinically successful PAR4 antagonist appears to be an increasingly attainable goal.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of BMS-986120 and its deuterated derivatives as PAR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141) That Antagonize Protease-Activated Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel and potent protease activated receptor 4 (PAR4) antagonists based on a quinazolin-4(3H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of PAR4 Antagonist 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of PAR4 antagonist 3, also identified as compound 36. This novel antagonist of the Protease-Activated Receptor 4 (PAR4) demonstrates potent antiplatelet activity and a promising safety profile, making it a significant candidate for further investigation in the context of thrombotic diseases. This document summarizes key quantitative data, details the experimental protocols utilized in its initial assessment, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Data Summary
The initial characterization of this compound has yielded significant quantitative data, highlighting its potency and pharmacokinetic profile. These findings are crucial for evaluating its potential as a therapeutic agent.
| Parameter | Value | Species | Assay/Method | Source |
| IC50 | 26.1 nM | Human | In vitro antiplatelet aggregation | [1] |
| Metabolic Stability (T1/2) | 97.6 min | Human | Liver microsomes | [1] |
| Pharmacokinetics (IV) | ||||
| Dose | 2 mg/kg | ICR Mice | Intravenous administration | [1] |
| T1/2 | 11.3 h | ICR Mice | [1] | |
| AUC0→t | 1250 ng·h/mL | ICR Mice | [1] | |
| Clearance (Cl) | 1428 mL/h·kg | ICR Mice | [1] | |
| Pharmacokinetics (PO) | ||||
| Dose | 12 mg/kg | ICR Mice | Oral administration | [1] |
| T1/2 | 7.32 h | ICR Mice | [1] | |
| Tmax | 1.67 h | ICR Mice | [1] | |
| Cmax | 325 ng/mL | ICR Mice | [1] | |
| AUC0→t | 3460 ng·h/mL | ICR Mice | [1] | |
| Bioavailability (F) | 45% | ICR Mice | [1] | |
| In Vivo Efficacy | Suppressed bleeding time | C57BL/J6 Mice | Tail cutting model (3-12 mg/kg, PO) | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments conducted in the initial characterization of this compound.
In Vitro Antiplatelet Aggregation Assay
This assay determines the antagonist's ability to inhibit platelet aggregation, a key process in thrombus formation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PAR4-mediated platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors. PRP is prepared by centrifugation to separate platelets from red and white blood cells.
-
Light Transmission Aggregometry (LTA): LTA is the standard method for assessing platelet function.
-
PRP is placed in an aggregometer cuvette with a stir bar.
-
A baseline light transmission is established.
-
This compound is added at various concentrations and incubated.
-
A PAR4 agonist peptide (e.g., AYPGKF) is added to induce platelet aggregation.
-
The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.
-
-
Data Analysis: The percentage of aggregation inhibition is calculated for each antagonist concentration. The IC50 value is determined by plotting the inhibition percentage against the log of the antagonist concentration and fitting the data to a dose-response curve.
Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of the antagonist to metabolism by liver enzymes, providing an early indication of its potential in vivo half-life.
Objective: To determine the metabolic stability (half-life, T1/2) of this compound in human liver microsomes.
Methodology:
-
Incubation: this compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., acetonitrile).
-
Quantification: The remaining concentration of this compound at each time point is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The natural logarithm of the remaining antagonist concentration is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (T1/2).
In Vivo Bleeding Time Assay (Mouse Tail Cutting Model)
This in vivo assay evaluates the effect of the antagonist on hemostasis, the physiological process that stops bleeding.
Objective: To assess the impact of this compound on bleeding time in a mouse model.
Methodology:
-
Animal Model: C57BL/J6 mice are used for this study.
-
Drug Administration: this compound is administered orally (p.o.) to the mice at single doses ranging from 3 to 12 mg/kg. A control group receives a vehicle.
-
Tail Transection: After a predetermined time following drug administration, the distal tip of the mouse's tail is transected.
-
Bleeding Time Measurement: The tail is immediately immersed in warm saline, and the time until bleeding cessation is recorded. The experiment is typically terminated at a predefined cutoff time if bleeding does not stop.
-
Data Analysis: The bleeding times of the treated groups are compared to the vehicle control group to determine if the antagonist significantly prolongs bleeding.
Pharmacokinetic Study in Mice
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the antagonist in a living organism.
Objective: To characterize the pharmacokinetic profile of this compound in ICR mice following intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Model: ICR mice are used for the pharmacokinetic studies.
-
Drug Administration:
-
Intravenous (IV): A single dose of this compound (2 mg/kg) is administered via the tail vein.
-
Oral (PO): A single dose of this compound (12 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the mice at multiple time points after drug administration.
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (Cl), and oral bioavailability (F%).
Visualizations
PAR4 Signaling Pathway and Antagonist Mechanism of Action
Caption: PAR4 signaling and the inhibitory action of Antagonist 3.
Experimental Workflow for Characterization of this compound
Caption: Workflow for the initial characterization of this compound.
References
The Therapeutic Potential of PAR4 Antagonism in Thrombosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombotic diseases, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. Antiplatelet therapy is a cornerstone of prevention and treatment, but current agents are often associated with a significant bleeding risk, limiting their therapeutic window. Protease-activated receptor 4 (PAR4), a G-protein coupled receptor on human platelets, has emerged as a promising target for novel antiplatelet agents with the potential for a wider therapeutic index. This technical guide provides an in-depth overview of the therapeutic potential of PAR4 antagonism in thrombosis, with a focus on a well-characterized antagonist, BMS-986120, as a case study.
Human platelets express two key thrombin receptors: PAR1 and PAR4.[1] While PAR1 mediates a rapid but transient platelet response to low thrombin concentrations, PAR4 is responsible for a slower, more sustained signaling cascade at higher thrombin concentrations, which is crucial for the formation of a stable thrombus.[2][3] This distinction suggests that inhibiting PAR4 could effectively prevent occlusive thrombosis while preserving the initial hemostatic functions mediated by PAR1, potentially leading to a reduced bleeding risk compared to existing antiplatelet therapies.[2][4]
Mechanism of Action and Signaling Pathway
Thrombin, a key enzyme in the coagulation cascade, activates PAR4 by cleaving its N-terminal domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling.[5] PAR4 couples primarily to the Gq and G12/13 pathways.[5] Activation of Gq leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), both contributing to platelet activation and aggregation.[5] The G12/13 pathway activates Rho GEF, leading to platelet shape change, another critical step in thrombus formation.[5]
PAR4 antagonists are designed to block the activation of this signaling cascade. They can act through various mechanisms, including competitive inhibition of the tethered ligand binding site or allosteric modulation of the receptor.
Preclinical and Clinical Evidence
A significant body of preclinical and clinical research supports the therapeutic potential of PAR4 antagonism. The small molecule inhibitor BMS-986120 has been extensively studied and serves as a prime example.
Quantitative Data Summary
| Compound | Assay/Model | Species | Metric | Value | Reference |
| BMS-986120 | γ-thrombin or PAR4-AP induced platelet activation | Human | IC50 | <10 nM | [2] |
| BMS-986120 | Electrolytic Carotid Artery Thrombosis | Cynomolgus Monkey | Thrombus Weight Reduction | 82% at 1 mg/kg | [6][7] |
| BMS-986120 | Kidney Bleeding Time | Cynomolgus Monkey | Fold Increase vs. Vehicle | 2.2x at 1 mg/kg | [6] |
| BMS-986120 | Mesenteric Bleeding Time | Cynomolgus Monkey | Fold Increase vs. Vehicle | 1.8x at 1 mg/kg | [6] |
| Clopidogrel | Electrolytic Carotid Artery Thrombosis | Cynomolgus Monkey | Thrombus Weight Reduction | >80% at 1 mg/kg | [2] |
| Clopidogrel | Bleeding Time | Cynomolgus Monkey | Fold Increase vs. Vehicle | >8x at 1 mg/kg | [2] |
| YD-3 | PAR4-AP induced human platelet aggregation | Human | IC50 | 0.13 μM | [5] |
| P4pal-il | PAR4-AP induced human platelet aggregation | Human | IC50 | 0.6 μM | [5] |
| BMS-986141 | Electrolytic Carotid Artery Thrombosis | Cynomolgus Monkey | Thrombus Weight Reduction | 88% at 0.5 mg/kg | [7] |
In a cynomolgus monkey model of arterial thrombosis, BMS-986120 demonstrated potent antithrombotic activity.[4] Importantly, it exhibited a markedly wider therapeutic window compared to the standard antiplatelet agent clopidogrel, which caused a significantly greater increase in bleeding time at a dose that achieved a similar reduction in thrombus weight.[2][4]
Phase I clinical trials in healthy volunteers showed that BMS-986120 was safe and well-tolerated.[8] It demonstrated predictable pharmacokinetics and pharmacodynamics, with reversible inhibition of PAR4-mediated platelet activation.[8][9] A study using an ex vivo model of thrombus formation with blood from healthy volunteers treated with BMS-986120 showed a substantial reduction in platelet-rich thrombus formation under high shear stress, conditions that mimic arterial thrombosis.[10][11] Furthermore, a Phase IIa study in patients with coronary artery disease showed that BMS-986141, another potent PAR4 antagonist, had additive antithrombotic effects when combined with standard antiplatelet therapies like aspirin and ticagrelor.[12]
Experimental Protocols
In Vivo Thrombosis Model: Electrolytic Carotid Artery Thrombosis in Cynomolgus Monkey
This model is used to evaluate the in vivo efficacy of antithrombotic agents.
-
Animal Preparation: Cynomolgus monkeys are anesthetized and instrumented for monitoring of vital signs.
-
Drug Administration: The test compound (e.g., BMS-986120) or vehicle is administered, typically orally.
-
Surgical Procedure: A carotid artery is surgically exposed.
-
Flow Measurement: A Doppler flow probe is placed around the artery to measure blood flow.
-
Thrombus Induction: An electrode is placed on the artery, and a current is applied to induce endothelial injury and subsequent thrombus formation.
-
Monitoring: Blood flow is monitored until complete occlusion occurs or for a predetermined period.
-
Thrombus Isolation and Measurement: The thrombotic segment of the artery is excised, and the thrombus is isolated and weighed.
Ex Vivo Thrombus Formation Assay (Badimon Chamber)
This assay assesses thrombus formation under controlled shear stress conditions using human blood.
-
Blood Collection: Whole blood is drawn from human subjects (healthy volunteers or patients) who have been administered the test compound or placebo.
-
Perfusion Chamber: The Badimon chamber, containing a porcine aortic strip as a thrombogenic substrate, is used.
-
Blood Perfusion: The collected blood is perfused through the chamber at specific shear rates (e.g., high shear to mimic arterial conditions).
-
Thrombus Formation: Platelets and fibrin deposit on the aortic strip, forming a thrombus.
-
Quantification: The thrombus is imaged and quantified using digital microscopy to determine the total thrombus area and the platelet-rich and fibrin-rich components.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in response to specific agonists.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged to obtain PRP.
-
Incubation: PRP is incubated with the test compound or vehicle.
-
Agonist Addition: A PAR4-activating peptide (PAR4-AP) or γ-thrombin is added to induce platelet aggregation.
-
Measurement: Platelet aggregation is measured using a light transmission aggregometer, which detects changes in light transmission as platelets aggregate.
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IC50 Determination: The concentration of the compound that inhibits 50% of the maximal aggregation (IC50) is calculated.
Conclusion and Future Directions
The targeting of PAR4 represents a promising new frontier in antiplatelet therapy. Preclinical and early-phase clinical data for PAR4 antagonists, such as BMS-986120, suggest a favorable efficacy and safety profile, with the potential to uncouple robust antithrombotic effects from a high bleeding risk.[4][10] The distinct roles of PAR1 and PAR4 in platelet activation provide a strong rationale for the selective inhibition of PAR4 to prevent occlusive thrombosis while preserving hemostasis.[2]
Further clinical development, including larger Phase II and III trials, is necessary to fully establish the clinical utility and safety of PAR4 antagonists in various patient populations with thrombotic diseases. The continued investigation into the nuanced roles of PAR4 in thrombosis and hemostasis will undoubtedly pave the way for a new generation of safer and more effective antiplatelet therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ahajournals.org [ahajournals.org]
- 10. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 12. ahajournals.org [ahajournals.org]
PAR4: A Promising Target for Novel Antiplatelet Therapies
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of antiplatelet therapy is continually evolving, driven by the need for more effective and safer agents to prevent and treat thromboembolic diseases. While existing therapies have significantly improved cardiovascular outcomes, they are often associated with a narrow therapeutic window and an increased risk of bleeding complications. In this context, Protease-Activated Receptor 4 (PAR4) has emerged as a compelling therapeutic target, offering the potential for a new class of antiplatelet agents with an improved safety profile. This technical guide provides a comprehensive overview of PAR4 as a therapeutic target, detailing its signaling pathways, the development of PAR4 antagonists, and the experimental methodologies used to evaluate their efficacy.
The Rationale for Targeting PAR4 in Antiplatelet Therapy
Human platelets express two main thrombin receptors: PAR1 and PAR4.[1][2] While both are activated by thrombin, they exhibit distinct signaling kinetics and play different roles in thrombus formation. PAR1, a high-affinity thrombin receptor, mediates a rapid and transient platelet activation, crucial for the initial stages of hemostasis.[3] In contrast, PAR4 is a lower-affinity receptor that induces a slower but more sustained signaling response, which is critical for the later stages of platelet activation and the formation of a stable thrombus.[3][4]
The differential roles of PAR1 and PAR4 present a unique therapeutic opportunity. While the PAR1 antagonist vorapaxar is clinically approved, its use is limited by a significant bleeding risk.[4] Targeting PAR4 is hypothesized to be a safer strategy. By inhibiting the sustained signaling from PAR4, it may be possible to limit pathological thrombosis while preserving the initial, PAR1-mediated hemostatic response.[3] This approach could lead to a wider therapeutic window, providing effective antithrombotic activity with a reduced propensity for bleeding.[4]
PAR4 Signaling Pathways in Platelets
Upon activation by thrombin, PAR4 undergoes proteolytic cleavage of its N-terminus, unmasking a tethered ligand that binds intramolecularly to the receptor, initiating downstream signaling cascades.[3][5] PAR4 primarily couples to the G-protein subunits Gq and G12/13.[2][6]
-
Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C-β (PLC-β). PLC-β, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events promotes platelet granule secretion and the conformational activation of integrin αIIbβ3, the key receptor for platelet aggregation.[2]
-
G12/13 Pathway: Coupling to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), leading to the phosphorylation of myosin light chain (MLC). This is a critical step for the change in platelet shape, an essential process in platelet aggregation and thrombus formation.[2][6]
Furthermore, PAR4 can form heterodimers with other platelet receptors, such as PAR1 and the P2Y12 receptor, leading to enhanced and sustained signaling.[2]
References
- 1. [PDF] Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scienceopen.com [scienceopen.com]
The Evolving Landscape of PAR4 Antagonism: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective antiplatelet therapies has increasingly focused on the Protease-Activated Receptor 4 (PAR4), a key player in thrombus formation. Unlike its counterpart PAR1, which mediates the initial, transient phase of platelet activation by thrombin, PAR4 is responsible for the sustained signaling that leads to robust and stable clot formation.[1] This distinction has positioned PAR4 as an attractive target for developing antithrombotic agents with a potentially wider therapeutic window and a reduced risk of bleeding compared to existing treatments.[2][3]
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for major classes of PAR4 antagonists. It summarizes key quantitative data, details experimental protocols for antagonist evaluation, and visualizes the critical signaling pathways and experimental workflows.
Core Chemical Scaffolds and Structure-Activity Relationship Analysis
The development of small-molecule PAR4 antagonists has centered around several key chemical scaffolds. The following sections delve into the SAR of these classes, with quantitative data presented for comparative analysis.
Imidazothiadiazole Derivatives
The imidazothiadiazole scaffold is exemplified by the clinical candidate BMS-986120 , a potent and selective PAR4 antagonist.[2][3] The initial hit from this series, BMS-3, provided a foundation for extensive optimization.[3]
| Compound | R1 | R2 | R3 | PAR4 IC50 (nM) | Selectivity vs PAR1 |
| BMS-3 | H | 4-fluorophenyl | H | Moderate | Good |
| BMS-986120 | (S)-1-hydroxypropan-2-yl | 4-cyanophenyl | Methoxy | 0.56 (Ca2+ mobilization) | >1000-fold |
| BMS-986141 | Cyclopropyl | 4-cyanophenyl | Methoxy | Potent | High |
Key SAR Insights:
-
R1 Position: Introduction of a hydroxylated alkyl group, such as in BMS-986120, significantly enhances potency.
-
R2 Position: A cyano-substituted phenyl ring at this position is crucial for high affinity.
-
R3 Position: The methoxy group contributes to the overall favorable pharmacokinetic profile of the molecule.
Indole Derivatives
The indole scaffold has been a fertile ground for the discovery of PAR4 antagonists, including the well-characterized tool compound ML354 .[4][5] The development of this series often involves a three-step synthetic route, allowing for rapid generation of diverse analogs.[6][7]
| Compound | R1 (at N1) | R2 (at C3) | R3 (at C5) | PAR4 IC50 (nM) | Selectivity vs PAR1 |
| ML354 | Methyl | Phenyl | Nitro | 140 (PAC-1 assay) | ~70-fold |
| Analog 1 | Benzyl | 4-chlorophenyl | Methoxy | 445 | >67-fold |
| Analog 2 | Ethyl | Pyridin-3-yl | Trifluoromethoxy | 179 | >167-fold |
Key SAR Insights:
-
The nature of the substituent at the N1, C3, and C5 positions of the indole ring significantly influences potency and selectivity.
-
While ML354 is a potent inhibitor, the presence of a nitro group can be a liability in drug development.[4]
-
Systematic exploration of different aromatic and heteroaromatic groups at the C3 position has yielded compounds with nanomolar potency.
Indazole Derivatives
The indazole scaffold was one of the earliest to be explored for PAR4 antagonism, with YD-3 being a notable example.[8] A significant challenge with this scaffold has been the synthesis, which can produce a mixture of N-1 and N-2 benzylation products.[4]
| Compound | R1 (at N1) | R2 (at C3) | PAR4 IC50 (µM) |
| YD-3 | Benzyl | 3-(ethoxycarbonyl)phenyl | 0.13 (platelet aggregation) |
| Analog 3 | 4-fluorobenzyl | 4-carboxyphenyl | ~1.0 |
| Analog 4 | 2-chlorobenzyl | 2-methoxyphenyl | >10 |
Key SAR Insights:
-
YD-3 demonstrates competitive antagonism of PAR4.[8]
-
Modifications to both the N1-benzyl group and the C3-phenyl substituent have a profound impact on activity, suggesting a tight binding pocket.
-
The lipophilic character of early indazole derivatives like YD-3 limited their in vivo utility.[4]
Experimental Protocols
The evaluation of PAR4 antagonist potency and selectivity relies on a set of key in vitro assays. Below are detailed methodologies for commonly cited experiments.
Flow Cytometry for Platelet Activation Markers (GPIIbIIIa and P-selectin)
This assay is a cornerstone for assessing PAR4 antagonist activity in a physiologically relevant system.[2]
-
Platelet Preparation: Human whole blood is collected in acid-citrate-dextrose (ACD) tubes. Platelet-rich plasma (PRP) is obtained by centrifugation at 200 x g for 20 minutes. Washed platelets are prepared by further centrifugation of PRP at 1000 x g for 10 minutes and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
Compound Incubation: Platelets are incubated with varying concentrations of the test compound or vehicle control (e.g., DMSO) for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Platelets are then stimulated with a PAR4 agonist peptide (PAR4-AP, e.g., AYPGKF-NH2) at a concentration that elicits a submaximal response (e.g., 100-200 µM) or with γ-thrombin (which selectively activates PAR4).[2]
-
Antibody Staining: Following stimulation, platelets are incubated with fluorescently labeled antibodies against activated GPIIbIIIa (e.g., PAC-1) and P-selectin (e.g., anti-CD62P).
-
Flow Cytometry Analysis: The percentage of platelets positive for PAC-1 and P-selectin binding is quantified using a flow cytometer.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a four-parameter logistic equation.
Intracellular Calcium Mobilization Assay
This assay provides a direct measure of PAR4 signaling through the Gq pathway.
-
Platelet Loading: Washed platelets are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Washing: Excess dye is removed by centrifugation and resuspension of the platelets in a calcium-free buffer.
-
Compound Incubation: Dye-loaded platelets are pre-incubated with the test antagonist or vehicle.
-
Calcium Measurement: Platelets are placed in a fluorometer or a microplate reader with fluorescence capabilities. Baseline fluorescence is recorded before the addition of a PAR4 agonist.
-
Agonist Addition: The PAR4 agonist is added, and the change in fluorescence, corresponding to the increase in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The inhibitory effect of the antagonist is calculated based on the reduction in the peak fluorescence signal, and IC50 values are determined.
Mandatory Visualizations
References
- 1. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets | PLOS One [journals.plos.org]
- 8. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of PAR4 Antagonism: A Technical Guide to Selectivity and Potency Assessment
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the core principles and methodologies for evaluating the selectivity and potency of Protease-Activated Receptor 4 (PAR4) antagonists. This document outlines the critical signaling pathways, detailed experimental protocols, and comparative data for key antagonists, offering a foundational resource for advancing research in this promising therapeutic area.
Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor (GPCR), plays a pivotal role in thrombosis and hemostasis. Its unique activation mechanism, involving proteolytic cleavage by proteases like thrombin, exposes a tethered ligand that initiates downstream signaling. This process is a key driver of platelet activation and aggregation, making PAR4 an attractive target for novel antiplatelet therapies. The development of potent and selective PAR4 antagonists holds the promise of effective antithrombotic agents with a potentially wider therapeutic window and reduced bleeding risk compared to existing treatments.
The PAR4 Signaling Cascade: A Visual Overview
The activation of PAR4 by thrombin initiates a cascade of intracellular events primarily through the Gq and G12/13 pathways. This leads to platelet shape change, granule secretion, and aggregation, which are crucial for thrombus formation. Understanding this pathway is fundamental to designing and evaluating PAR4 antagonists.
Quantitative Assessment of PAR4 Antagonist Potency and Selectivity
The efficacy of a PAR4 antagonist is determined by its potency in inhibiting PAR4-mediated signaling and its selectivity over other related receptors, particularly PAR1, which is also activated by thrombin on human platelets. The following table summarizes the reported potency and selectivity for several key PAR4 antagonists.
| Antagonist | Target | Assay Type | Cell Type | Potency (IC50/Ki) | Selectivity vs. PAR1 | Reference |
| BMS-986120 | Human PAR4 | Platelet Aggregation (PAR4-AP) | Human Platelets | Potent inhibition at ≥10 mg doses | High | [1][2] |
| Human PAR4 | Binding Assay | HEK293T membranes | - | Selective | [3] | |
| BMS-986141 | Human PAR4 | Antithrombotic Activity | Cynomolgus Monkey | 88% reduction at 0.5 mg/kg | High | [4] |
| ML354 | Human PAR4 | Calcium Mobilization | - | 140 nM (IC50) | ~70-fold | [5] |
| YD-3 | Human PAR4 | Platelet Aggregation (PAR4-AP) | Human Platelets | - | Selective | [6][7] |
| P4pal-il | Human PAR4 | Platelet Aggregation (PAR4-AP) | Human Platelets | 0.6 μM (IC50) | Selective | [6] |
Key Experimental Protocols for Antagonist Evaluation
Accurate assessment of PAR4 antagonist activity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key assays used to determine potency and selectivity.
Platelet Aggregation Assay
This assay directly measures the ability of an antagonist to inhibit platelet aggregation induced by a PAR4 agonist.
Methodology:
-
Platelet Preparation: Whole blood is collected from healthy, drug-free volunteers. Platelet-rich plasma (PRP) is prepared by centrifugation. Alternatively, washed platelets can be prepared by further centrifugation and resuspension in a buffered solution.
-
Incubation: Platelets are pre-incubated with varying concentrations of the PAR4 antagonist or a vehicle control for a specified time at 37°C.[8]
-
Stimulation: Platelet aggregation is initiated by adding a PAR4-specific agonist. Commonly used agonists include the PAR4 activating peptide (PAR4-AP, sequence AYPGKF-NH2) or γ-thrombin, which selectively activates PAR4 over PAR1.[7][8] To assess selectivity, other agonists like a PAR1-activating peptide, ADP, or collagen can be used in parallel experiments.[3][9]
-
Measurement: Aggregation is monitored by measuring the change in light transmittance through the platelet suspension using an aggregometer.
-
Data Analysis: The percentage of aggregation is calculated, and concentration-response curves are generated to determine the IC50 value of the antagonist.
Flow Cytometry for Platelet Activation Markers
This method provides a more detailed analysis of platelet activation by quantifying the expression of specific cell surface markers.
Methodology:
-
Platelet Preparation: As described for the platelet aggregation assay.
-
Treatment: Platelets are treated with the PAR4 antagonist followed by stimulation with a PAR4 agonist.
-
Staining: The stimulated platelets are then incubated with fluorescently labeled antibodies that target activation markers. Key markers include P-selectin (CD62P), a marker of alpha-granule secretion, and PAC-1, which binds to the activated form of the GPIIb/IIIa receptor.[8][10]
-
Fixation: Platelets are fixed with a suitable fixative (e.g., paraformaldehyde) to stabilize the staining.
-
Data Acquisition and Analysis: The fluorescence intensity of individual platelets is measured using a flow cytometer. The data is then analyzed to quantify the percentage of activated platelets or the mean fluorescence intensity, providing a measure of the antagonist's inhibitory effect.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i), a key downstream event in PAR4 signaling.
Methodology:
-
Cell Loading: Platelets or a suitable cell line expressing PAR4 (e.g., HEK293 cells) are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: The loaded cells are incubated with the PAR4 antagonist or vehicle.
-
Stimulation: The cells are then stimulated with a PAR4 agonist.
-
Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric plate reader or a microscope.
-
Data Analysis: The peak fluorescence intensity or the area under the curve is used to quantify the calcium response and the inhibitory effect of the antagonist.
Conclusion
The rigorous assessment of PAR4 antagonist selectivity and potency is paramount for the successful development of novel antithrombotic therapies. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers in this field. By employing these standardized methodologies, the scientific community can effectively characterize and compare new chemical entities, ultimately accelerating the discovery of safer and more effective treatments for thrombotic diseases. The continued exploration of PAR4 antagonism, supported by robust preclinical evaluation, holds significant promise for the future of cardiovascular medicine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. New oral protease-activated receptor 4 antagonist BMS-986120: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Evaluating PAR4 Antagonist 3 in a Ferric Chloride-Induced Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a ferric chloride-induced thrombosis model to evaluate the efficacy of PAR4 (Protease-Activated Receptor 4) antagonists, referred to herein as "PAR4 antagonist 3." This model is a well-established and widely used method for studying arterial thrombosis and assessing the in vivo effects of novel antithrombotic agents.[1][2][3]
Introduction to PAR4 and its Role in Thrombosis
Thrombin is the most potent activator of platelets, playing a crucial role in hemostasis and thrombosis.[4] It exerts its effects on human platelets through two G protein-coupled receptors: PAR1 and PAR4.[4][5] While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a slower, more sustained signaling cascade that is critical for the formation of a stable thrombus.[4][5][6] This prolonged signaling by PAR4 makes it an attractive target for the development of novel antiplatelet therapies.[5][6][7] By selectively inhibiting PAR4, it may be possible to reduce occlusive thrombus formation while potentially preserving initial hemostatic functions mediated by PAR1, thereby offering a wider therapeutic window and a reduced risk of bleeding compared to some existing antiplatelet agents.[5][6]
The Ferric Chloride Thrombosis Model
The ferric chloride-induced thrombosis model is a widely accepted in vivo assay for evaluating arterial thrombosis.[1][2][3] The topical application of ferric chloride (FeCl₃) to the adventitial surface of an artery induces oxidative stress and endothelial cell injury.[1][3] This damage exposes the subendothelial matrix, leading to platelet adhesion, activation, and aggregation, ultimately culminating in the formation of an occlusive thrombus.[1][2] The time to vessel occlusion is a key parameter measured in this model, providing a quantitative assessment of the antithrombotic efficacy of a test compound.[2][3] This model is sensitive to both antiplatelet and anticoagulant drugs.[1][2]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies evaluating the effects of PAR4 inhibition in thrombosis models.
Table 1: Effect of Global PAR4 Deficiency on Arterial Thrombosis in a Ferric Chloride Model
| Genotype | Mean Time to Occlusion (minutes) | FeCl₃ Concentration | Reference |
| PAR4+/+ (Wild-Type) | 6.7 | 8% | [8] |
| PAR4-/- (Knockout) | 22.6 | 8% | [8] |
Table 2: Efficacy of a Small Molecule PAR4 Antagonist (BMS-986120) in a Monkey Model of Arterial Thrombosis
| Treatment Group (Dose) | Carotid Artery Occlusion Time (Fold-Increase vs. Vehicle) | Thrombus Weight (% Reduction vs. Vehicle) | Reference |
| Vehicle | 1.0x | 0% | [7] |
| BMS-986120 (0.2 mg/kg) | 2.7x | 36% | [7] |
| BMS-986120 (0.5 mg/kg) | 3.0x | 50% | [7] |
| BMS-986120 (1 mg/kg) | No Occlusion | 82% | [7] |
Experimental Protocols
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This protocol is adapted from established methods and provides a detailed procedure for inducing and evaluating arterial thrombosis.[1][2][9][10]
Materials:
-
Male C57Bl/6 mice (10-12 weeks old)[1]
-
Anesthetic mixture (e.g., ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Dissecting microscope
-
Doppler flow probe and flowmeter[9]
-
Filter paper strips (e.g., 1 x 2 mm)[1]
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)[3][9]
-
Saline solution
-
This compound or vehicle control
Procedure:
-
Animal Preparation:
-
Administer the this compound or vehicle control to the mice via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before the surgical procedure.
-
Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine at 100 mg/kg and xylazine at 10 mg/kg).[1] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
-
Surgical Procedure:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Make a midline cervical incision to expose the trachea and surrounding tissues.
-
Carefully dissect the soft tissue to isolate the left common carotid artery.[2][9] Take care to avoid mechanical injury to the vessel.[2]
-
Place a small piece of plastic or other non-conductive material underneath the isolated artery to separate it from the surrounding tissue.[2]
-
Position a Doppler flow probe around the carotid artery to obtain a baseline blood flow measurement.[9]
-
-
Induction of Thrombosis:
-
Saturate a small piece of filter paper with the FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[9][10] The concentration of FeCl₃ and the application time can be adjusted to modulate the severity of the injury and the time to occlusion.[3]
-
After the application period, carefully remove the filter paper and rinse the area with saline to remove excess FeCl₃.[10]
-
-
Data Acquisition and Analysis:
-
Continuously monitor and record the blood flow in the carotid artery using the Doppler flowmeter.[9]
-
The primary endpoint is the time to occlusion, defined as the time from the application of FeCl₃ until the blood flow ceases (or drops below a predefined threshold) for a sustained period (e.g., 2 minutes).[8]
-
The experiment is typically terminated after a set observation period (e.g., 30-60 minutes) if occlusion does not occur.
-
At the end of the experiment, the thrombosed arterial segment can be excised for further analysis, such as thrombus weight measurement or histological examination.
-
Visualizations
Signaling Pathway of PAR4 Activation
References
- 1. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric chloride-induced murine carotid arterial injury: A model of redox pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic deletion of platelet PAR4 results in reduced thrombosis and impaired hemostatic plug stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Studies with PAR4 Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration of PAR4 antagonist 3 and related compounds in mouse models of thrombosis and hemostasis.
Introduction to PAR4 Antagonism in Murine Models
Protease-activated receptor 4 (PAR4) is a G-protein coupled receptor that plays a crucial role in thrombin-mediated platelet activation in mice. Unlike human platelets which express both PAR1 and PAR4 as primary thrombin receptors, mouse platelets predominantly rely on PAR4 for thrombin signaling, with PAR3 acting as a cofactor at low thrombin concentrations. This makes the mouse an effective model for studying the specific effects of PAR4 antagonism on thrombosis and hemostasis. Selective PAR4 antagonists are being investigated as potential antiplatelet therapies with a potentially lower bleeding risk compared to broader antiplatelet agents.
This document outlines protocols for in vivo studies using various PAR4 antagonists in mice, including methods for assessing efficacy in a thrombosis model and evaluating bleeding risk.
PAR4 Antagonists for In Vivo Mouse Studies
Several PAR4 antagonists have been utilized in murine research. The selection of a specific antagonist may depend on the experimental goals, the mouse model (standard vs. humanized), and the desired route of administration.
| Antagonist | Chemical Class | Mouse Model | In Vivo Dose | Route of Administration | Key Findings |
| ML354 | Indole derivative | Stroke (tMCAO) | 10 mg/kg | Not specified in abstract | Reduced infarct size and improved neurological function.[1] |
| RAG8 | Pepducin | Atherosclerosis (SR-B1/LDLR DKO) | 20 mg/kg daily | Injection | Prolonged tail bleeding time; reduced coronary artery atherosclerosis.[2] |
| BMS-986120 | Small molecule | Stroke (humanized PAR4 mice) | Not specified | Pre-treatment | Reduced infarct volume and improved neurological outcome.[3][4] |
Note: BMS-986120 has been reported to have a weak affinity for mouse PAR4, and its in vivo efficacy has been demonstrated in mice with humanized PAR4 receptors.[3][4]
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is widely used to induce occlusive thrombus formation in vivo to evaluate the efficacy of antithrombotic agents.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Dissecting microscope
-
Doppler flow probe and monitor
-
Filter paper strips (e.g., 1x2 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Saline solution
-
PAR4 antagonist solution or vehicle control
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic regimen. Place the mouse in a supine position on a surgical board to maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision to expose the left common carotid artery. Carefully dissect the artery from the surrounding tissues and vagus nerve.
-
Flow Probe Placement: Position a Doppler flow probe around the carotid artery to measure baseline blood flow.
-
Drug Administration: Administer the PAR4 antagonist or vehicle control via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at the predetermined time before injury.
-
Vessel Injury: Saturate a small piece of filter paper with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Thrombus Formation Monitoring: After removing the filter paper, rinse the artery with saline. Continuously monitor the blood flow using the Doppler probe. The time to occlusion is defined as the time from the application of FeCl₃ until the blood flow ceases completely.
-
Data Analysis: Compare the time to occlusion between the vehicle-treated and PAR4 antagonist-treated groups. A significant prolongation in the time to occlusion in the treated group indicates an antithrombotic effect.
Tail Bleeding Time Assay
This assay is a standard method to assess the effect of antiplatelet agents on hemostasis and bleeding risk.
Materials:
-
Mice (strain, age, and sex matched)
-
Anesthetic (optional, but recommended for consistency)
-
Surgical blade or scalpel
-
Filter paper
-
Timer
-
Warm saline (37°C) in a beaker or tube
-
PAR4 antagonist solution or vehicle control
Procedure:
-
Animal Preparation: Administer the PAR4 antagonist or vehicle control at the specified time before the assay. If using anesthesia, ensure the mouse is adequately sedated. Place the mouse in a restrainer or under anesthesia, ensuring the tail is accessible.
-
Tail Transection: Immerse the distal 3-5 mm of the tail in warm saline for a brief period to standardize temperature. Carefully transect the tail at a precise location (e.g., 5 mm from the tip) using a sharp surgical blade.
-
Bleeding Time Measurement: Immediately after transection, immerse the tail in a tube containing warm saline. Start a timer and observe for the cessation of bleeding. The bleeding time is the total time from transection until bleeding stops for a continuous period (e.g., >30 seconds). Alternatively, gently blot the blood from the tail tip with filter paper every 30 seconds until no more blood is absorbed.
-
Data Analysis: Record the bleeding time for each mouse. Compare the mean bleeding time between the vehicle-treated and PAR4 antagonist-treated groups. A significant increase in bleeding time in the treated group suggests an impact on hemostasis.
Quantitative Data Example for RAG8:
| Treatment Group | Tail Bleeding Time (seconds, Mean ± SEM) |
| Control (SRQ8 pepducin) | 221.8 ± 27.3 |
| RAG8 (20 mg/kg daily) | 389.8 ± 27.1 |
Data from a study in SR-B1/LDLR double knockout mice.[2]
Signaling Pathways and Experimental Workflow Visualization
PAR4 Signaling Pathway
The following diagram illustrates the major signaling pathways activated downstream of PAR4 in platelets.
Caption: PAR4 signaling cascade in platelets.
Experimental Workflow for In Vivo Mouse Studies
The diagram below outlines a typical experimental workflow for evaluating a PAR4 antagonist in a mouse model of thrombosis.
References
Application Notes and Protocols for Flow Cytometry Analysis of PAR4 Antagonism in Human Platelets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for assessing the efficacy of Protease-Activated Receptor 4 (PAR4) antagonists on human platelet activation using flow cytometry. The protocols outlined below are essential for preclinical drug development and research aimed at understanding the role of PAR4 in thrombosis and hemostasis.
Introduction to PAR4 in Platelet Activation
Human platelets express two primary thrombin receptors: PAR1 and PAR4.[1] While PAR1 mediates a rapid, transient platelet activation in response to low thrombin concentrations, PAR4 activation leads to a slower, more sustained signaling cascade, which is crucial for robust thrombus formation.[2] This makes PAR4 a compelling target for antiplatelet therapies aiming to reduce thrombotic events with a potentially lower risk of bleeding compared to broader antiplatelet agents.[3][4] Flow cytometry is a powerful technique for quantifying platelet activation at a single-cell level, making it an ideal platform for evaluating the inhibitory effects of PAR4 antagonists.[5][6]
Key Platelet Activation Markers
The following markers are commonly used to assess platelet activation via flow cytometry:
-
P-selectin (CD62P): A protein stored in platelet α-granules that is rapidly translocated to the cell surface upon activation.[6][7] It is a well-established marker for platelet degranulation.
-
Activated GPIIb/IIIa (PAC-1 binding): The glycoprotein IIb/IIIa complex is the most abundant receptor on the platelet surface. Upon activation, it undergoes a conformational change, enabling it to bind fibrinogen. The PAC-1 antibody specifically recognizes the activated form of this receptor.[8]
-
CD41 (GPIIb): A general platelet marker often used for gating the platelet population.[1]
-
Platelet-Leukocyte Aggregates: The formation of complexes between platelets and leukocytes (e.g., neutrophils or monocytes) can also be quantified and is a sensitive marker of in vivo platelet activation.[1][5]
PAR4 Signaling Pathway in Platelets
Thrombin, a key protease in the coagulation cascade, activates PAR4 by cleaving its N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling.[1][3] This signal is transduced through G-proteins, primarily Gq and G12/13, leading to downstream events including an increase in intracellular calcium, protein kinase C (PKC) activation, and ultimately, platelet shape change, granule secretion, and aggregation.[1][3][9]
Caption: Simplified PAR4 signaling pathway in platelets.
Experimental Workflow
The general workflow for assessing PAR4 antagonist efficacy involves preparing a platelet sample (either whole blood or washed platelets), incubating with the antagonist, stimulating with a PAR4 agonist, staining with fluorescently labeled antibodies against activation markers, and analyzing via flow cytometry.
Caption: General experimental workflow for flow cytometry analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data for PAR4 antagonists from published studies.
| PAR4 Antagonist | Agonist | Assay Type | Measured Parameter | IC50 / % Inhibition | Reference |
| BMS-986120 | γ-thrombin or PAR4-AP | Platelet-Rich Plasma | Platelet Activation | IC50 <10 nM | [3] |
| VU0652925 | α-thrombin, Cathepsin G, Plasmin | Isolated Platelets and Granulocytes | P-selectin Expression | Significant Impairment | [1] |
| YD-3 | PAR4-AP (200 µM) | Washed Platelets | GPIIb/IIIa Activation (PAC-1) | Potent Inhibition | [10] |
| SCH-28 | Thrombin (with PAR1 antagonist) | Platelet Aggregation | Platelet Aggregation | Partial Inhibition at 2 µmol/L | [11] |
Detailed Experimental Protocols
Protocol 1: Whole Blood Flow Cytometry Assay
This protocol is adapted from methodologies that minimize pre-analytical platelet activation.[1][12]
Materials:
-
Human whole blood collected in 3.2% sodium citrate.
-
PAR4 antagonist of interest.
-
PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2.
-
Fluorophore-conjugated antibodies: anti-CD62P (P-selectin), PAC-1 (activated GPIIb/IIIa), and anti-CD41 (platelet marker).
-
Phosphate-buffered saline (PBS).
-
1% Paraformaldehyde (PFA) in PBS for fixation.
-
Flow cytometer.
Procedure:
-
Blood Collection: Collect human venous blood into tubes containing 3.2% sodium citrate. Gently invert to mix. All experiments should be performed promptly after blood collection.
-
Dilution: Dilute whole blood 1:10 in PBS to reduce cell density and minimize non-specific interactions.
-
Antagonist Incubation: In polystyrene tubes, add the PAR4 antagonist at various concentrations (and a vehicle control) to the diluted whole blood. Incubate for 5-10 minutes at room temperature.[10]
-
Antibody Addition: Add the fluorescently labeled antibodies (e.g., anti-CD62P and PAC-1) to the tubes.
-
Stimulation: Add the PAR4-AP agonist to the tubes to a final concentration that elicits a sub-maximal response (to allow for the observation of inhibition). A typical concentration is 200 µM.[10] Include a resting (unstimulated) control.
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.
-
Fixation: Stop the reaction by adding 1 mL of cold 1% PFA. Vortex gently.
-
Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics, and subsequently on CD41 positivity if used. Quantify the median fluorescence intensity (MFI) or the percentage of positive cells for P-selectin and PAC-1.
Protocol 2: Washed Platelet Flow Cytometry Assay
This protocol is for studies requiring a more purified platelet preparation, free from plasma proteins.
Materials:
-
Same as Protocol 1, with the addition of Acid-Citrate-Dextrose (ACD) solution and Tyrode's buffer.
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature with no brake. Carefully collect the upper platelet-rich plasma (PRP) layer.
-
Platelet Pelletization: Add ACD to the PRP (1:10 v/v) to acidify and prevent activation during centrifugation. Centrifuge at 800-1000 x g for 10 minutes to pellet the platelets.
-
Washing: Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer. Repeat the centrifugation and resuspension step to wash the platelets.
-
Final Resuspension: Resuspend the final platelet pellet in Tyrode's buffer and adjust the concentration to approximately 1.5 x 10^7 platelets/mL.[10]
-
Follow Steps 3-8 from Protocol 1 , using the washed platelet suspension instead of diluted whole blood.
Data Interpretation
The effectiveness of a PAR4 antagonist is determined by its ability to reduce the expression of activation markers (P-selectin and/or activated GPIIb/IIIa) in stimulated platelets compared to the vehicle control. Data can be presented as the percentage of inhibition or by calculating the IC50 value, which is the concentration of the antagonist that produces 50% of the maximal inhibition.
By following these detailed protocols and utilizing the provided background information, researchers can robustly and reproducibly assess the impact of PAR4 antagonists on platelet function.
References
- 1. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laboratory markers of platelet activation and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plateletservices.com [plateletservices.com]
- 8. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets | Haematologica [haematologica.org]
- 10. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Blood platelet activation evaluated by flow cytometry: optimised methods for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ex Vivo Thrombus Formation Assay with a PAR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an ex vivo thrombus formation assay to evaluate the efficacy of a PAR4 (Protease-Activated Receptor 4) antagonist. This document outlines the scientific background, experimental procedures, data analysis, and expected outcomes for assessing the anti-thrombotic potential of novel PAR4 inhibitors.
Introduction
Thrombin is the most potent activator of platelets and plays a crucial role in thrombus formation.[1][2] It exerts its effects on human platelets primarily through two G-protein coupled receptors: PAR1 and PAR4.[2][3] While PAR1 mediates a rapid, transient platelet activation, PAR4 is responsible for a slower, more sustained signaling that is critical for the formation of a stable thrombus.[2][4] This dual-receptor system presents a unique opportunity for therapeutic intervention.[2]
Selective antagonism of PAR4 is an emerging antiplatelet strategy that aims to reduce thrombotic events while potentially minimizing the bleeding risks associated with broader antiplatelet agents.[2][5] By specifically targeting the sustained signaling pathway of PAR4, it may be possible to inhibit pathological thrombus formation without completely ablating the initial hemostatic response mediated by PAR1.[2]
The ex vivo thrombus formation assay, often utilizing a perfusion chamber system like the Badimon chamber, provides a physiologically relevant model to study the effects of antiplatelet agents on thrombosis under controlled hemodynamic conditions.[6][7][8][9] This assay mimics the conditions of a damaged blood vessel, allowing for the assessment of platelet adhesion, aggregation, and thrombus growth on a thrombogenic surface.[6][9]
This document will focus on the application of a representative PAR4 antagonist, referred to here as "PAR4 antagonist 3," in an ex vivo thrombus formation assay. The protocols and data presented are based on studies with well-characterized PAR4 antagonists such as BMS-986120.[5][10][11][12]
Signaling Pathway
The activation of PAR4 by thrombin initiates a signaling cascade that leads to platelet activation and aggregation. The diagram below illustrates the key steps in this pathway and the point of intervention for a PAR4 antagonist.
References
- 1. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 2. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Badimon Perfusion Chamber: An Ex Vivo Model of Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. researchgate.net [researchgate.net]
- 10. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 11. ahajournals.org [ahajournals.org]
- 12. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Humanized PAR4 Mouse Models for Antagonist Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor (GPCR), is a critical component of thrombin signaling in human platelets.[1] Thrombin, the most potent platelet activator, cleaves the N-terminus of PAR4 to unmask a tethered ligand, initiating intracellular signaling cascades that lead to platelet activation, aggregation, and thrombus formation.[2][3] Human platelets express both PAR1 and PAR4. PAR1 mediates a rapid, transient response to low thrombin concentrations, while PAR4 is responsible for a slower, more sustained signaling response at higher thrombin concentrations, which is crucial for the formation of a stable thrombus.[2][4]
Targeting PAR4 is an attractive antiplatelet strategy because inhibiting the sustained signaling required for thrombus stabilization may offer a potent antithrombotic effect with a reduced risk of bleeding compared to broader antiplatelet agents.[2][5] However, significant species differences complicate preclinical development. Mouse platelets express PAR3 and PAR4, not PAR1, and mouse PAR4 differs in sequence and pharmacology from its human counterpart.[6][7][8] These distinctions can make it difficult to translate findings from murine studies to human physiology.[7]
To overcome this translational gap, humanized PAR4 mouse models have been developed. These models, typically generated using CRISPR/Cas9 or transgenic techniques, express the human PAR4 gene (F2RL3) in place of or in addition to the mouse F2rl3 gene.[6][9] This provides a physiologically relevant in vivo system to evaluate the efficacy and safety of PAR4 antagonists specifically designed for the human receptor.
Key Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol details the measurement of platelet aggregation in platelet-rich plasma (PRP) from humanized PAR4 mice to assess the in vitro potency of a test antagonist.
1. Materials and Equipment:
-
Anticoagulant: 3.8% Sodium Citrate
-
Agonist: PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH₂[10]
-
Test Compound: PAR4 Antagonist
-
Vehicle: Appropriate solvent for the antagonist (e.g., DMSO)
-
Equipment:
-
Platelet Aggregometer (light transmission aggregometry)[11]
-
Centrifuge for PRP preparation
-
Pipettes
-
Incubator/Water bath at 37°C
-
2. Method:
-
Blood Collection: Anesthetize the humanized PAR4 mouse and collect whole blood via cardiac puncture or from the inferior vena cava into a syringe containing 3.8% sodium citrate (9 parts blood to 1 part citrate).[12]
-
PRP Preparation:
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to separate the platelet-rich plasma (PRP).[11][12]
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank/reference.
-
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 250-350 x 10³/µL) using PPP.
-
Aggregation Measurement:
-
Pipette an aliquot of the adjusted PRP into an aggregometer cuvette with a magnetic stir bar and allow it to equilibrate at 37°C for 5 minutes.[10]
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation reference with PPP.
-
Add the test PAR4 antagonist (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).
-
Initiate the aggregation reading and add the PAR4-AP agonist to the cuvette.
-
Record the change in light transmittance for 5-10 minutes.[10]
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the IC₅₀ value of the antagonist by plotting the percent inhibition of aggregation against a range of antagonist concentrations.
-
Protocol 2: In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This protocol describes a widely used model to evaluate the in vivo antithrombotic efficacy of a PAR4 antagonist in humanized PAR4 mice.[13]
1. Materials and Equipment:
-
Reagent: 5-10% Ferric Chloride (FeCl₃) solution[14]
-
Test Compound: PAR4 Antagonist formulated for in vivo administration (e.g., oral gavage, IV injection)
-
Equipment:
2. Method:
-
Animal Preparation:
-
Administer the PAR4 antagonist or vehicle to the humanized PAR4 mouse at a specified time before surgery.
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain a body temperature of 37°C.[15]
-
-
Surgical Procedure:
-
Thrombus Induction:
-
Once a stable baseline blood flow is established, apply a filter paper strip saturated with FeCl₃ solution to the surface of the carotid artery for 3 minutes.[14][16] The FeCl₃ induces oxidative injury to the endothelium, initiating thrombosis.[17]
-
After 3 minutes, remove the filter paper and wash the area with saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor the blood flow using the Doppler probe.
-
The primary endpoint is the time to occlusion , defined as the time from FeCl₃ application until blood flow ceases (reaches zero) and remains absent for a defined period.[14] If occlusion does not occur, the experiment is typically stopped after 30 minutes.
-
-
Data Analysis:
-
Compare the time to occlusion in antagonist-treated mice versus vehicle-treated controls. A significant prolongation of occlusion time indicates antithrombotic efficacy.
-
Protocol 3: In Vivo Tail Bleeding Time Assay
This protocol is used to assess the hemostatic function and bleeding risk associated with PAR4 antagonist treatment.
1. Materials and Equipment:
-
Anesthetic
-
Equipment:
2. Method:
-
Animal Preparation:
-
Administer the PAR4 antagonist or vehicle. The timing should correspond to the peak plasma concentration or the time point used for efficacy studies.
-
Anesthetize the mouse and place it in a position that allows free access to the tail.
-
-
Bleeding Time Measurement (Immersion Method):
-
Transect a 3 mm segment from the distal tip of the tail with a sharp scalpel.[18][20]
-
Immediately start a stopwatch and immerse the tail into the container of pre-warmed saline.[18]
-
Record the time until bleeding stops completely for a continuous period of at least 120 seconds.[18]
-
A cutoff time (e.g., 30 minutes) is typically set, beyond which the animal is considered to have a severe bleeding defect.[18]
-
-
Blood Loss Quantification (Optional):
-
Data Analysis:
-
Compare the mean bleeding time and/or total blood loss between the antagonist-treated and vehicle-treated groups. A significant increase indicates an elevated bleeding risk.
-
Data Presentation
The following tables summarize representative data for PAR4 antagonists tested in humanized models or related preclinical systems.
Table 1: In Vitro Potency of PAR4 Antagonists
| Compound | Assay | Target System | IC₅₀ | Reference |
|---|---|---|---|---|
| BMS-986120 | Platelet Aggregation (PAR4-AP induced) | Human Platelet-Rich Plasma | <10 nmol/L | [3] |
| YD-3 | Platelet Aggregation (PAR4-AP induced) | Human Platelets | 0.13 µM | [22] |
| P4pal-i1 | Platelet Aggregation (PAR4-AP induced) | Human Platelets | 0.6 µM |[22] |
Table 2: In Vivo Efficacy and Safety of PAR4 Antagonists
| Compound | Animal Model | Dose | Antithrombotic Effect | Bleeding Time Effect | Reference |
|---|---|---|---|---|---|
| BMS-986120 | Humanized PAR4 Mouse (tMCAO Stroke Model) | N/A | Reduced infarct volume & improved neurological function | Not Reported | [9] |
| BMS-986120 | Cynomolgus Monkey (Arterial Thrombosis) | 1 mg/kg, oral | ~80% reduction in thrombus weight | ~2-fold increase | [3][23] |
| Anti-PAR4 Ab | Guinea Pig | N/A | Effective antithrombotic profile | Low bleeding risk |[5] |
Visualizations: Pathways and Workflows
Caption: Thrombin-mediated PAR4 signaling cascade in platelets.
Caption: Experimental workflow for PAR4 antagonist evaluation.
Caption: Rationale for using humanized PAR4 mouse models.
References
- 1. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human and mouse PAR4 are functionally distinct receptors: Studies in novel humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Thrombin-induced platelet activation via PAR4: pivotal role for exosite II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. FeCl3-induced common carotid artery thrombosis [bio-protocol.org]
- 16. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tail bleeding time [bio-protocol.org]
- 19. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of PAR4 Antagonists on P-selectin Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 4 (PAR4) is a G-protein coupled receptor predominantly expressed on platelets and plays a crucial role in thrombin-mediated platelet activation.[1][2] Upon activation by proteases like thrombin, PAR4 initiates a signaling cascade leading to platelet granule secretion, including the release of P-selectin (CD62P) from α-granules to the platelet surface.[1][3] Surface-expressed P-selectin is a key adhesion molecule that mediates the interaction of platelets with leukocytes, contributing to thrombosis and inflammation.[1] Consequently, antagonism of PAR4 is a promising therapeutic strategy for the prevention of thrombotic diseases.[2][4]
These application notes provide detailed protocols for assessing the efficacy of PAR4 antagonists in inhibiting P-selectin expression on platelets. The included methodologies are essential for the preclinical and clinical development of novel antiplatelet therapies targeting the PAR4 receptor.
Data Presentation: Efficacy of PAR4 Antagonists on P-selectin Expression
The following table summarizes the quantitative data on the inhibitory effects of various PAR4 antagonists on P-selectin expression from published studies.
| PAR4 Antagonist | Agonist Used | Assay Type | P-selectin Inhibition (%) | Study Population | Reference |
| BMS-986120 (60 mg) | PAR4 agonist peptide (100 µM) | Flow Cytometry | 91.7% (at 2 hours) | Healthy Volunteers | [5][6] |
| BMS-986120 (60 mg) | PAR4 agonist peptide (100 µM) | Flow Cytometry | 53.9% (at 24 hours) | Healthy Volunteers | [5][6] |
| BMS-986141 | PAR4-AP | Flow Cytometry | Statistically significant (P≤0.001) | Patients with Coronary Artery Disease | [7] |
| VU0652925 | PAR4-AP | Flow Cytometry | Complete blockade | In vitro (human platelets) | [1] |
| VU0661245 | PAR4-AP | Flow Cytometry | Complete blockade | In vitro (human platelets) | [1] |
| YD-3 | PAR4-AP (200 µM) | Flow Cytometry | IC50 of 66±1 nM for GPIIbIIIa activation | In vitro (human platelets) | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PAR4 signaling pathway leading to P-selectin expression and a typical experimental workflow for evaluating the effects of a PAR4 antagonist.
Caption: PAR4 signaling cascade leading to P-selectin expression.
Caption: Experimental workflow for measuring P-selectin expression.
Experimental Protocols
Measurement of P-selectin Expression by Flow Cytometry
Flow cytometry is the most common method for quantifying P-selectin on the surface of platelets. This protocol is adapted from several studies.[1][3][8][9]
Materials:
-
Whole blood collected in sodium citrate or acid-citrate-dextrose (ACD) tubes.
-
PAR4 antagonist of interest.
-
PAR4 agonist (e.g., PAR4 activating peptide [PAR4-AP] or thrombin).
-
Fluorochrome-conjugated anti-human CD62P (P-selectin) antibody (e.g., FITC or PE conjugated).
-
Isotype control antibody.
-
HEPES-Tyrode's buffer (pH 7.4).
-
Phosphate-buffered saline (PBS).
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS).
-
Flow cytometer.
Procedure:
-
Blood Collection and Preparation:
-
Collect whole blood by venipuncture into tubes containing an appropriate anticoagulant. Avoid excessive agitation.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
Carefully collect the upper PRP layer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Dilute the PRP with HEPES-Tyrode's buffer to a standardized platelet concentration (e.g., 2-5 x 10⁸ platelets/mL).
-
-
Incubation with PAR4 Antagonist:
-
Aliquot the diluted PRP into microcentrifuge tubes.
-
Add the PAR4 antagonist at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Platelet Activation:
-
Add the PAR4 agonist (e.g., PAR4-AP at a final concentration of 50-200 µM or thrombin at 0.1-1 U/mL) to the tubes.
-
Include a negative control (unstimulated platelets) and a positive control (agonist without antagonist).
-
Incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
-
Antibody Staining:
-
Add the fluorochrome-conjugated anti-CD62P antibody and the isotype control antibody to their respective tubes.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Fixation (Optional but Recommended):
-
Add an equal volume of fixation buffer to each tube to stop the reaction and stabilize the platelets.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Dilute the samples with PBS for analysis.
-
Acquire data on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.
-
Collect a sufficient number of events (e.g., 10,000-50,000) within the platelet gate.
-
Analyze the data to determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI).
-
Measurement of Soluble P-selectin by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the concentration of soluble P-selectin in plasma or cell culture supernatant, which is shed from the surface of activated platelets.[10][11][12][13][14]
Materials:
-
Platelet-poor plasma (PPP) or cell culture supernatant.
-
Commercially available Human P-selectin ELISA kit.
-
Microplate reader.
Procedure:
-
Sample Preparation:
-
Following platelet activation as described in the flow cytometry protocol, centrifuge the samples at a high speed (e.g., 2,000 x g for 15 minutes) to obtain platelet-free supernatant (for in vitro studies) or prepare PPP from patient blood samples.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.[10][11][12] This typically involves:
-
Adding standards, controls, and samples to the wells of a microplate pre-coated with a P-selectin capture antibody.
-
Incubating to allow P-selectin to bind to the immobilized antibody.
-
Washing the wells to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubating to form an antibody-antigen-antibody sandwich.
-
Washing the wells again.
-
Adding a substrate solution that reacts with the enzyme to produce a color change.
-
Stopping the reaction with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of soluble P-selectin in the samples by interpolating their absorbance values from the standard curve.
-
P-selectin Detection by Western Blot
Western blotting can be utilized to detect the presence of P-selectin in platelet lysates.[15][16][17][18]
Materials:
-
Platelet lysates.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against P-selectin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Prepare platelet lysates from treated and control samples using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-P-selectin antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system. The intensity of the bands will correspond to the amount of P-selectin in the samples.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for assessing the inhibitory effects of PAR4 antagonists on P-selectin expression. The choice of methodology will depend on the specific research question and available resources. Flow cytometry offers a quantitative measure of surface P-selectin on a single-cell level, while ELISA provides a measure of soluble P-selectin. Western blotting can be used for the qualitative and semi-quantitative detection of total P-selectin. Consistent application of these protocols will facilitate the accurate evaluation and comparison of novel PAR4-targeted antiplatelet therapies.
References
- 1. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. A Mouse Model of the Protease Activated Receptor 4 (PAR4) Pro310Leu Variant has Reduced Platelet Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse P-Selectin ELISA Kit (EMSELP) - Invitrogen [thermofisher.com]
- 11. mybiosource.com [mybiosource.com]
- 12. abcam.cn [abcam.cn]
- 13. Human P-Selectin/CD62P ELISA - Quantikine DPSE00: R&D Systems [rndsystems.com]
- 14. Human P-Selectin/CD62P Quantikine ELISA Kit (DPSE00) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 15. researchgate.net [researchgate.net]
- 16. origene.com [origene.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. DSpace [repository.kaust.edu.sa]
Troubleshooting & Optimization
PAR4 antagonist 3 off-target effects in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PAR4 Antagonist 3 in cellular assays. The information is designed to help identify and understand potential off-target effects, ensuring data accuracy and proper interpretation of experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experiment shows that this compound is inhibiting platelet aggregation induced by collagen. Is this an expected off-target effect?
A: Yes, this is a potential off-target effect. While this compound is designed to target the Protease-Activated Receptor 4, some compounds in this class can exhibit cross-reactivity with other platelet receptors. A notable off-target is the Glycoprotein VI (GPVI) receptor, which is the primary signaling receptor for collagen on platelets. Inhibition of collagen-induced platelet aggregation suggests that your compound may be interacting with the GPVI signaling pathway. One report indicates that a compound designated "this compound" can exhibit an antagonistic effect on GPVI at a concentration of 4 μM, leading to the inhibition of the collagen-induced platelet aggregation signaling pathway.
Quantitative Profile of this compound
| Target | Agonist | Assay Type | Metric | Value |
| PAR4 (On-Target) | AYPGKF (PAR4-AP) | Platelet Aggregation | IC50 | 26.1 nM[1] |
| GPVI (Off-Target) | Collagen | Platelet Aggregation | Inhibition | Observable at 4 µM[1] |
| PAR1 (Selectivity) | SFLLRN (PAR1-AP) | Calcium Flux | IC50 | >10 µM |
Troubleshooting Workflow: Investigating Unexpected Inhibition
Caption: Troubleshooting workflow for unexpected inhibition results.
Q2: What is the detailed protocol for assessing the off-target effects of this compound on GPVI-mediated platelet aggregation?
A: To specifically determine if this compound affects the GPVI pathway, you should perform a light transmission aggregometry (LTA) assay using a GPVI-specific agonist like convulxin or collagen-related peptide (CRP-XL). This avoids the complexity of collagen's interaction with other receptors.
Experimental Protocol: GPVI-Mediated Platelet Aggregation via LTA
-
Sample Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.[2]
-
Process blood within 4 hours of collection. Keep samples at room temperature to avoid platelet activation.[2][3]
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 150-200 x g for 15 minutes at room temperature.[2]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
-
Add this compound at various concentrations (e.g., 0.1, 1, 4, 10 µM) or vehicle control (e.g., DMSO) to the PRP. Incubate for 5-10 minutes.
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Initiate aggregation by adding a GPVI-specific agonist (e.g., Convulxin at 1-5 ng/mL or CRP-XL at 0.5-2 µg/mL).
-
Record the change in light transmission for at least 10 minutes to measure the maximum aggregation percentage.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value for GPVI inhibition, if applicable.
-
GPVI Signaling Pathway and Potential Antagonist Interference
References
Technical Support Center: Optimizing PAR4 Antagonist 3 Concentration for Platelet Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PAR4 antagonist 3 for effective platelet inhibition. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PAR4 antagonists in inhibiting platelet activation?
Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor (GPCR) on the surface of human platelets.[1][2] Upon activation by proteases like thrombin, a tethered ligand is exposed, which binds to the receptor and initiates downstream signaling cascades.[1][3] These signaling pathways, primarily involving Gq and G12/13 proteins, lead to increased intracellular calcium levels, platelet shape change, granule secretion, and ultimately, aggregation.[2][4] PAR4 antagonists are designed to block the activation of this receptor, thereby preventing these downstream events and inhibiting platelet aggregation.[3]
Q2: How do I choose the optimal concentration of this compound for my experiment?
The optimal concentration of this compound will depend on several factors, including the specific in vitro or in vivo model, the agonist used to stimulate platelets (e.g., thrombin, PAR4 activating peptide), and the desired level of inhibition. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental setup. As a starting point, concentrations ranging from nanomolar to low micromolar have been shown to be effective for various PAR4 antagonists. For example, the potent and reversible PAR4 antagonist BMS-986120 has an IC50 of less than 10 nM for inhibiting human platelet activation stimulated by γ-thrombin or a PAR4 activation peptide.[3]
Q3: Can this compound be used in combination with other antiplatelet agents?
Yes, studies have explored the use of PAR4 antagonists in combination with other antiplatelet drugs like aspirin and P2Y12 inhibitors (e.g., clopidogrel, ticagrelor).[5] This combination therapy may offer a novel strategy for patients at high risk of secondary cardiovascular events.[5] The rationale is to target different platelet activation pathways simultaneously, potentially leading to enhanced antithrombotic efficacy. However, it is crucial to carefully evaluate the potential for increased bleeding risk when combining antiplatelet agents.[6]
Q4: What are the appropriate controls to include in my platelet inhibition experiments with this compound?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat platelets with the same solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the vehicle itself.
-
Positive Control: Use a known PAR4 agonist (e.g., PAR4 activating peptide AYPGKF-NH2) to confirm that the platelets are responsive.[1]
-
Negative Control (for agonist specificity): If using a broad-spectrum agonist like thrombin, consider using a PAR1 antagonist in a separate control to isolate the PAR4-specific effects. Human platelets express both PAR1 and PAR4, which are both activated by thrombin.[1][7]
-
Unstimulated Control: Platelets that are not treated with any agonist to establish a baseline level of activation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in platelet aggregation results. | 1. Inconsistent platelet preparation. 2. Variation in donor platelet reactivity. 3. Inaccurate pipetting of antagonist or agonist. | 1. Standardize platelet isolation and washing protocols. Ensure consistent timing and centrifugation speeds. 2. If possible, use pooled donor platelets or account for donor variability in the experimental design. 3. Use calibrated pipettes and ensure thorough mixing. |
| This compound shows lower than expected potency (high IC50). | 1. Degradation of the antagonist. 2. Suboptimal agonist concentration. 3. Issues with the antagonist's solubility. | 1. Store the antagonist according to the manufacturer's instructions. Prepare fresh stock solutions regularly. 2. Optimize the agonist concentration to be near its EC80 (effective concentration for 80% of maximal response) to provide a sufficient window for observing inhibition. 3. Ensure the antagonist is fully dissolved in the vehicle before diluting in the assay buffer. Consider using a different solvent if solubility is a persistent issue. |
| Incomplete inhibition of thrombin-induced platelet aggregation even at high concentrations of this compound. | 1. Thrombin activates both PAR1 and PAR4 on human platelets.[1][7] At high thrombin concentrations, PAR1 signaling may still be sufficient to induce aggregation. | 1. To specifically assess PAR4 inhibition, use a PAR4-specific activating peptide (e.g., AYPGKF-NH2).[1] 2. Alternatively, co-incubate with a PAR1 antagonist to block the PAR1 pathway when using thrombin as the agonist. |
| Increased baseline platelet activation in the vehicle control. | 1. Platelets were activated during preparation (e.g., excessive mechanical stress). 2. Contamination of reagents or plasticware with platelet agonists. | 1. Handle platelets gently during isolation. Avoid vigorous vortexing or pipetting. 2. Use high-purity reagents and sterile, pyrogen-free plasticware. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various PAR4 antagonists on platelet aggregation induced by a PAR4 activating peptide (PAR4-AP).
| Antagonist | Agonist | Assay | IC50 | Reference |
| YD-3 | PAR4-AP | Human Platelet Aggregation | 0.13 µM | [2] |
| P4pal-il | PAR4-AP | Human Platelet Aggregation | 0.6 µM | [2] |
| BMS-986120 | PAR4-AP or γ-thrombin | Human Platelet Activation | <10 nM | [3] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol measures the change in light transmission through a suspension of stirred platelets as they aggregate in response to an agonist.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
This compound stock solution
-
PAR4 activating peptide (AYPGKF-NH2) or other suitable agonist
-
Vehicle (e.g., DMSO)
-
Saline or appropriate buffer
-
Light Transmission Aggregometer
Procedure:
-
Prepare PRP or washed platelets from whole blood. Adjust the platelet count to the desired concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Pre-warm the platelet suspension to 37°C.
-
Add the desired concentration of this compound or vehicle to the platelet suspension and incubate for the recommended time (e.g., 10-15 minutes) at 37°C.
-
Place the cuvette with the platelet suspension in the aggregometer and start stirring.
-
Establish a baseline reading (0% aggregation).
-
Add the PAR4 agonist to induce aggregation and record the change in light transmission over time (typically 5-10 minutes).
-
The maximum aggregation is measured as the percentage change in light transmission.
-
To determine the IC50, perform a dose-response curve with varying concentrations of this compound.
Protocol 2: Flow Cytometry Analysis of P-selectin Expression
This protocol quantifies the expression of P-selectin on the platelet surface, a marker of alpha-granule secretion and platelet activation.
Materials:
-
Washed platelets
-
This compound stock solution
-
PAR4 activating peptide (AYPGKF-NH2) or other agonist
-
Vehicle (e.g., DMSO)
-
Tyrode's buffer
-
Fluorescently-labeled anti-CD62P (P-selectin) antibody
-
Fixative solution (e.g., 1% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Prepare washed platelets and resuspend them in Tyrode's buffer at the desired concentration (e.g., 2 x 10^7 platelets/mL).
-
Add the desired concentration of this compound or vehicle to the platelet suspension and incubate.
-
Add the fluorescently-labeled anti-CD62P antibody.
-
Add the PAR4 agonist and incubate for the desired time (e.g., 15 minutes) at room temperature, protected from light.
-
Stop the reaction by adding a fixative solution.
-
Analyze the samples on a flow cytometer, gating on the platelet population.
-
Quantify the percentage of P-selectin positive platelets or the mean fluorescence intensity.
Visualizations
PAR4 Signaling Pathway in Platelets
Caption: PAR4 signaling cascade in platelets and the inhibitory action of this compound.
Experimental Workflow for Evaluating PAR4 Antagonist Efficacy
Caption: Workflow for assessing this compound efficacy in platelet inhibition assays.
References
- 1. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets | Haematologica [haematologica.org]
- 5. ahajournals.org [ahajournals.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
Technical Support Center: PAR4 Antagonist 3 and PAR1 Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of PAR4 antagonist 3 with PAR1.
Frequently Asked Questions (FAQs)
Q1: What are PAR1 and PAR4, and why is their selective targeting important?
Protease-activated receptors (PARs) are a family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their N-terminal domain. PAR1 and PAR4 are both expressed on human platelets and are activated by thrombin, a key enzyme in the coagulation cascade.[1] While both receptors contribute to platelet activation, they exhibit different signaling kinetics. PAR1 activation leads to a rapid and transient signal, whereas PAR4 activation results in a slower, more sustained signal that is crucial for stable thrombus formation.[1][2] Selective targeting of PAR4 is a promising antithrombotic strategy that aims to reduce thrombosis with a lower risk of bleeding compared to broader antiplatelet agents.[3][4]
Q2: What is "this compound" and what are the concerns about its cross-reactivity with PAR1?
"this compound" is a general term that could refer to various investigational compounds. A notable example of a well-characterized PAR4 antagonist is YD-3. While developed as a selective PAR4 antagonist, initial studies and subsequent characterizations have raised concerns about its potential for off-target effects on PAR1, particularly at higher concentrations.[5][6] This cross-reactivity can confound experimental results and complicate the interpretation of the antagonist's true mechanism of action. In contrast, newer antagonists like BMS-986120 have demonstrated high selectivity for PAR4 over PAR1.[2][3][7]
Q3: How can I determine if my PAR4 antagonist is cross-reacting with PAR1 in my experiments?
Several experimental approaches can be used to assess the selectivity of your PAR4 antagonist:
-
Selective Agonist Assays: Utilize specific activating peptides for each receptor, such as SFLLRN for PAR1 and AYPGKF for PAR4.[8] Assess the ability of your antagonist to inhibit responses (e.g., calcium mobilization, platelet aggregation) induced by the PAR4-specific agonist while having minimal effect on the PAR1-specific agonist-induced response.
-
Schild Analysis: This method can determine the antagonist's affinity (Kb) and whether it acts as a competitive antagonist. Performing Schild analysis with both PAR1 and PAR4 selective agonists can provide quantitative evidence of selectivity.[9][10][11]
-
PAR1 Desensitization: In human platelets, you can first desensitize PAR1 with a high concentration of a PAR1-specific agonist. The subsequent response to thrombin will be primarily mediated by PAR4, allowing you to test the efficacy of your PAR4 antagonist on this isolated pathway.[8]
-
Cell Lines Expressing Single Receptors: Use cell lines engineered to express only PAR1 or PAR4 to definitively characterize the antagonist's activity at each receptor individually.
Troubleshooting Guides
Problem 1: Inconsistent or weaker-than-expected inhibition of thrombin-induced platelet aggregation with my PAR4 antagonist.
-
Possible Cause 1: PAR1-mediated signaling is dominant at the thrombin concentration used.
-
Troubleshooting Step: Thrombin activates both PAR1 and PAR4. At low thrombin concentrations, PAR1 signaling may be sufficient to induce a strong platelet response, masking the effect of a PAR4 antagonist.
-
Solution:
-
Perform a thrombin dose-response curve to determine the EC50.
-
Test your PAR4 antagonist at various thrombin concentrations, including those at and above the EC80.
-
Alternatively, use γ-thrombin, which preferentially activates PAR4.[5]
-
In combination with your PAR4 antagonist, use a known PAR1 antagonist to isolate the PAR4-mediated component of the thrombin response.
-
-
-
Possible Cause 2: The PAR4 antagonist has poor potency or is not stable under experimental conditions.
-
Troubleshooting Step: The antagonist may be degrading or not reaching its target at an effective concentration.
-
Solution:
-
Verify the purity and integrity of your antagonist compound.
-
Prepare fresh stock solutions for each experiment.
-
Perform a dose-response curve of the antagonist against a PAR4-specific agonist to confirm its potency (IC50).
-
-
Problem 2: My PAR4 antagonist shows inhibitory effects in assays using a PAR1-selective agonist.
-
Possible Cause: The antagonist exhibits cross-reactivity with PAR1.
-
Troubleshooting Step: The antagonist is not specific for PAR4 at the concentration being used.
-
Solution:
-
Perform a full dose-response curve of the antagonist against both PAR1 and PAR4 selective agonists to determine the IC50 for each. A significant overlap in the inhibitory concentration range indicates cross-reactivity.
-
Conduct a Schild analysis to quantitatively determine the antagonist's affinity for both receptors.[9][10][11]
-
If cross-reactivity is confirmed, consider using a lower concentration of the antagonist that is within the selective range for PAR4, if possible.
-
If high selectivity is required, consider using a more specific PAR4 antagonist, such as BMS-986120.[2][3][7]
-
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of two example PAR4 antagonists against PAR4 and PAR1.
| Antagonist | Target | Assay | IC50 | Reference |
| BMS-986120 | PAR4 | PAR4-AP induced Ca2+ mobilization (HEK293 cells) | 0.56 nM | [2] |
| PAR4 | γ-thrombin/PAR4-AP induced platelet aggregation (human PRP) | <10 nM | [2] | |
| PAR1 | PAR1-AP induced platelet aggregation | No inhibition | [7] | |
| YD-3 | PAR4 | GYPGKF-induced platelet aggregation (washed human platelets) | 0.13 ± 0.02 µM | [8] |
| PAR1 | SFLLRN-induced platelet aggregation | No or little effect | [8] |
Key Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted for a 96-well plate format using a fluorescent plate reader.
Materials:
-
Cells expressing PAR1 and/or PAR4 (e.g., HEK293 cells, washed human platelets)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye extrusion)
-
PAR1 agonist (e.g., SFLLRN)
-
PAR4 agonist (e.g., AYPGKF)
-
PAR4 antagonist of interest
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
For suspension cells (e.g., washed platelets), prepare them at the desired concentration.[12]
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells twice with HBSS to remove extracellular dye.
-
-
Antagonist Incubation:
-
Add the PAR4 antagonist at various concentrations to the appropriate wells. Include a vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Baseline Fluorescence Reading:
-
Place the plate in a fluorescent plate reader and measure the baseline fluorescence (Excitation ~485 nm, Emission ~525 nm).
-
-
Agonist Stimulation and Measurement:
-
Add the PAR1 or PAR4 agonist to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control (agonist alone) and plot the antagonist concentration versus the response to determine the IC50.
-
P-Selectin Expression Assay by Flow Cytometry
This protocol measures a key marker of platelet activation.
Materials:
-
Whole blood or platelet-rich plasma (PRP)
-
PAR1 agonist, PAR4 agonist, and PAR4 antagonist
-
Phycoerythrin (PE)-conjugated anti-CD62P (P-selectin) antibody
-
Fluorescein isothiocyanate (FITC)-conjugated anti-CD41 or anti-CD61 antibody (platelet marker)
-
Isotype control antibodies
-
Fixation buffer (e.g., 1% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Collect blood in sodium citrate tubes.
-
-
Antagonist and Agonist Treatment:
-
Pre-incubate the blood or PRP with the PAR4 antagonist or vehicle for the desired time.
-
Add the PAR1 or PAR4 agonist and incubate for 10-15 minutes at room temperature.
-
-
Antibody Staining:
-
Add the anti-CD62P-PE and anti-CD41-FITC antibodies to the samples.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation:
-
Add fixation buffer and incubate for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter and positive staining for the platelet marker (CD41 or CD61).
-
Measure the percentage of P-selectin positive platelets or the mean fluorescence intensity of P-selectin expression.
-
-
Data Analysis:
-
Compare the P-selectin expression in antagonist-treated samples to the control samples to determine the extent of inhibition.
-
Visualizations
Caption: Simplified signaling pathways of PAR1 and PAR4 activation by thrombin.
Caption: Experimental workflow for determining PAR4 antagonist selectivity.
Caption: Troubleshooting logic for inconsistent PAR4 antagonist activity.
References
- 1. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antithrombotic effects of PAR1 and PAR4 antagonists evaluated under flow and static conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple GPCR conformations and signalling pathways: implications for antagonist affinity estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Schild equation - Wikipedia [en.wikipedia.org]
- 12. PAR4, but Not PAR1, Signals Human Platelet Aggregation via Ca2+ Mobilization and Synergistic P2Y12 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
how to control for PAR4 desensitization in experiments
Welcome to the technical support center for researchers working with Protease-Activated Receptor 4 (PAR4). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you control for PAR4 desensitization in your experiments, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is PAR4 desensitization and why is it important to control for in experiments?
A1: PAR4 desensitization is a process where the receptor becomes less responsive to stimulation by its agonist (e.g., thrombin or PAR4 activating peptide) after an initial activation. This process is a key physiological mechanism to terminate signaling. In experimental settings, failing to account for desensitization can lead to underestimation of signaling responses, variability in data, and misinterpretation of the effects of drugs or other treatments. Controlling for desensitization is crucial for obtaining reliable and consistent results.
Q2: What are the primary mechanisms of PAR4 desensitization?
A2: The primary mechanisms of PAR4 desensitization involve:
-
Receptor Internalization: Upon activation, PAR4 is internalized from the cell surface into endosomes via a clathrin- and dynamin-dependent pathway.[1] This removes the receptor from the pool available for agonist activation.
-
Receptor Downregulation: Following internalization, activated PAR4 can be targeted to lysosomes for degradation, leading to a reduction in the total number of receptors.[1]
-
Slower Desensitization Kinetics: Compared to PAR1, PAR4 exhibits significantly slower phosphorylation and internalization, leading to more prolonged intracellular signaling.[2]
Q3: How does PAR4 desensitization differ from PAR1 desensitization?
A3: PAR4 and PAR1, both thrombin receptors, have distinct desensitization kinetics. PAR1 desensitizes rapidly after activation, while PAR4 desensitization is considerably slower.[3][4] This difference is attributed to PAR4 having a shorter C-terminus with fewer phosphorylation sites compared to PAR1.[2] This prolonged signaling capacity of PAR4 is a critical factor to consider in experimental design.
Q4: Can agonist concentration and exposure time affect PAR4 desensitization?
A4: Yes, both agonist concentration and the duration of exposure are critical factors. Higher concentrations of agonists and longer exposure times will lead to more pronounced desensitization.[5][6] It is essential to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and assay to minimize unintended desensitization.
Troubleshooting Guides
Issue 1: High Variability in Platelet Aggregation Assays
Possible Cause: Uncontrolled PAR4 desensitization due to pre-activation of platelets during preparation or by low concentrations of agonists.
Troubleshooting Steps:
-
Optimize Platelet Preparation: Handle platelets gently during isolation and washing to prevent unintentional activation. Use fresh preparations for each experiment.
-
Control Agonist Exposure:
-
Perform a time-course experiment to determine the optimal incubation time with your PAR4 agonist.
-
Use the minimum effective concentration of the agonist to achieve a robust response without inducing significant desensitization during the assay.
-
-
Include a Desensitization Control: Pre-incubate a sample of platelets with a high concentration of a PAR4 agonist (e.g., 500 μM GYPGKF) for 30 minutes to induce desensitization.[7] This sample will serve as a negative control to confirm that the observed response is PAR4-dependent.
-
Consider PAR1 Co-activation: If using thrombin as an agonist, be aware that it also activates PAR1, which can influence the overall platelet response. Use PAR1-specific antagonists or desensitization protocols if you need to isolate the PAR4-specific signal.[7]
Issue 2: Diminished Calcium Signal Upon Repeated Agonist Application in Calcium Flux Assays
Possible Cause: Rapid PAR4 internalization and subsequent uncoupling from G-protein signaling pathways.
Troubleshooting Steps:
-
Minimize Pre-stimulation: Ensure that cells are not exposed to any agonists before the start of the experiment. Wash cells thoroughly to remove any residual media components that might activate PAR4.
-
Use a Perfusion System: If possible, use a perfusion system to apply and wash out agonists rapidly. This allows for more precise control over the timing of agonist exposure.
-
Assess Receptor Internalization: Perform an immunofluorescence or flow cytometry-based internalization assay (see Experimental Protocols section) to visualize and quantify PAR4 internalization under your experimental conditions.
-
Allow for Resensitization: If your experimental design allows, include a recovery period after the initial agonist stimulation to see if the receptor recycles back to the surface and the signal can be restored. The kinetics of PAR4 recycling can be cell-type dependent.
Issue 3: Inconsistent Results in Phosphorylation Assays
Possible Cause: Difficulty in capturing the transient nature of PAR4 phosphorylation or issues with antibody specificity.
Troubleshooting Steps:
-
Optimize Stimulation Time: PAR4 phosphorylation can be transient. Perform a detailed time-course experiment (e.g., 0, 2, 5, 10, 15, 30 minutes) to identify the peak phosphorylation time point after agonist stimulation.
-
Use Phosphatase Inhibitors: Include a cocktail of phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of PAR4.
-
Validate Antibodies: Ensure your phospho-specific PAR4 antibody is validated for the application you are using (e.g., Western blot, ELISA). Run appropriate controls, such as using a non-phospho-specific antibody to detect total PAR4 levels and using lysates from unstimulated cells.
-
Enrich for Phosphoproteins: Consider using phosphoprotein enrichment techniques to increase the signal of phosphorylated PAR4, especially if its expression level is low in your system.
Data Presentation
Table 1: Agonist and Antagonist Concentrations for PAR4 Experiments
| Compound | Type | Target | Typical Concentration Range | IC50/EC50 | Reference |
| AYPGKF-NH2 | Agonist | PAR4 | 50 µM - 1 mM | EC50: ~80 µM (platelet aggregation) | [8] |
| GYPGKF | Agonist | PAR4 | 500 µM - 2 mM | EC50: Varies by assay | [4][7] |
| Thrombin | Agonist | PAR1 & PAR4 | 1 nM - 30 nM | EC50 for PAR4 activation: ~15 nM | [4][7] |
| YD-3 | Antagonist | PAR4 | 0.1 µM - 10 µM | IC50: 0.13 µM | |
| BMS-986120 | Antagonist | PAR4 | Potent and selective | - | |
| P4pal-i1 | Antagonist | PAR4 | 0.6 µM - 10 µM | IC50: 0.6 µM |
Experimental Protocols
Protocol 1: PAR4 Internalization Assay by Flow Cytometry
This protocol allows for the quantification of PAR4 internalization from the cell surface.
Materials:
-
Cells expressing PAR4
-
Primary antibody against an extracellular epitope of PAR4
-
Fluorescently labeled secondary antibody
-
PAR4 agonist (e.g., AYPGKF-NH2)
-
FACS buffer (PBS with 1% BSA)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Flow cytometer
Methodology:
-
Cell Preparation: Harvest cells and wash them with ice-cold FACS buffer.
-
Surface Labeling: Incubate cells with the primary anti-PAR4 antibody on ice for 30-60 minutes to label surface receptors.
-
Wash: Wash the cells twice with ice-cold FACS buffer to remove unbound primary antibody.
-
Induce Internalization: Resuspend the cells in pre-warmed media containing the PAR4 agonist at the desired concentration. Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute time point should be kept on ice.
-
Stop Internalization: Stop the internalization process by adding ice-cold FACS buffer and placing the tubes on ice.
-
Secondary Antibody Staining: Incubate the cells with the fluorescently labeled secondary antibody on ice for 30 minutes in the dark. This will only label the PAR4 receptors remaining on the cell surface.
-
Wash and Fix: Wash the cells twice with ice-cold FACS buffer and then fix them in fixation buffer.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The decrease in mean fluorescence intensity (MFI) over time corresponds to the amount of PAR4 internalized.
Protocol 2: PAR4 Desensitization in a Calcium Flux Assay
This protocol is designed to measure the desensitization of PAR4-mediated calcium signaling.
Materials:
-
Cells expressing PAR4
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
PAR4 agonist
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
First Agonist Injection (Stimulation): Inject the PAR4 agonist at a specific concentration (e.g., EC50) and record the calcium response until it returns to baseline or stabilizes.
-
Wash and Recovery (Optional): If your system allows, wash the cells with an assay buffer to remove the agonist and allow for a recovery period.
-
Second Agonist Injection (Desensitization Measurement): After a defined period (with or without a wash step), inject the same concentration of the PAR4 agonist again and record the calcium response.
-
Data Analysis: Compare the peak fluorescence of the second response to the first response. The percentage reduction in the second peak indicates the degree of desensitization.
Visualizations
References
- 1. Protease-activated Receptor-4 Signaling and Trafficking Is Regulated by the Clathrin Adaptor Protein Complex-2 Independent of β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. Phosphorylation of Par-4 by Protein Kinase A Is Critical for Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The protease-activated receptor 4 Ala120Thr variant alters platelet responsiveness to low-dose thrombin and protease-activated receptor 4 desensitization, and is blocked by non-competitive P2Y12 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAR4, but Not PAR1, Signals Human Platelet Aggregation via Ca2+ Mobilization and Synergistic P2Y12 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of PAR4 Antagonist 3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of PAR4 antagonist 3 for in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Issue 1: Low Plasma Concentration of Compound 3 After Oral Administration
Possible Causes and Solutions:
-
Poor Aqueous Solubility: Low solubility is a primary reason for poor oral bioavailability.[1][2]
-
Solution 1: Particle Size Reduction. Decreasing the particle size increases the surface area for dissolution.[1][3] Micronization or nanomilling can be employed.
-
Solution 2: Formulation Strategies.
-
Lipid-Based Formulations: Incorporating the compound into lipidic vehicles like self-emulsifying drug delivery systems (SEDDS) can significantly enhance solubility and absorption.[3][4]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can prevent crystallization and improve dissolution.[2][4]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can increase the solubility of poorly soluble drugs.[3]
-
-
Solution 3: Salt Formation. For ionizable compounds, forming a salt can improve solubility and dissolution rate.[2]
-
-
Low Permeability: The compound may not efficiently cross the gastrointestinal (GI) membrane.
-
Solution 1: Prodrug Approach. A prodrug, a bioreversible derivative of the parent drug, can be designed to have improved permeability and is then converted to the active drug in the body.[5]
-
Solution 2: Use of Permeation Enhancers. Certain excipients can reversibly open tight junctions in the intestinal epithelium, increasing drug absorption.[6][7]
-
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[8]
-
Solution 1: Co-administration with Enzyme Inhibitors. This can reduce the metabolic degradation of the drug.[7][9] However, this approach requires careful evaluation for potential drug-drug interactions.
-
Solution 2: Structural Modification. Medicinal chemistry efforts can be directed at modifying the molecule to block metabolically labile sites while retaining pharmacological activity.[8]
-
Issue 2: High Variability in In Vivo Efficacy and Plasma Concentrations
Possible Causes and Solutions:
-
Food Effects: The presence or absence of food can significantly alter the absorption of a drug.
-
Solution: Standardize Administration Protocol. Conduct in vivo studies in either fasted or fed states consistently across all study arms. The fed or fasted state can influence GI physiology and should be a controlled variable.[10]
-
-
Inconsistent Formulation Performance: The formulation may not be robust, leading to variable drug release.
-
Solution: Optimize and Characterize Formulation. Thoroughly characterize the physical and chemical stability of the chosen formulation. For lipid-based systems, for example, ensure consistent globule size upon dispersion.
-
-
Animal Model Variability: Different animal species can have different GI physiologies, leading to variable absorption.[10][11]
-
Solution: Select an Appropriate Animal Model. While no single animal model perfectly mimics human GI characteristics, the choice should be justified based on the properties of the compound and the study's objective.[10] For anti-platelet therapies like PAR4 antagonists, non-human primates are often used in later preclinical stages due to similarities in platelet receptor expression with humans.[12][13]
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the oral bioavailability of this compound?
A1: The oral bioavailability of a small molecule like this compound is primarily influenced by its:
-
Aqueous Solubility: The ability of the drug to dissolve in the gastrointestinal fluids.[1][5]
-
Intestinal Permeability: The capacity of the drug to pass through the intestinal epithelial barrier.[8]
-
Metabolic Stability: The extent to which the drug resists degradation by enzymes in the gut wall and liver (first-pass metabolism).[8]
-
Formulation Characteristics: The choice of excipients and the drug delivery system can significantly impact dissolution and absorption.[4][6]
Q2: What are some common formulation strategies to improve the oral bioavailability of poorly soluble compounds?
A2: Several strategies can be employed:
-
Crystalline Solid Formulations: Techniques like micronization to increase surface area or salt formation to enhance dissolution.[4]
-
Amorphous Formulations: Creating solid dispersions of the drug in a polymer matrix to improve dissolution.[4]
-
Lipid-Based Formulations: These are a promising approach and include oils, surfactant dispersions, emulsions, and self-emulsifying drug delivery systems (SEDDS).[3][4]
-
Nanonization: Reducing particle size to the nanoscale (nanosuspensions) can significantly improve the dissolution rate.[14]
Q3: How was the oral bioavailability of the clinical candidate PAR4 antagonist BMS-986120 optimized?
A3: BMS-986120 was identified through high-throughput screening and then optimized for potency, specificity, and oral bioavailability through medicinal chemistry efforts.[15] This optimization likely involved structural modifications to enhance its physicochemical properties for better absorption and metabolic stability. The resulting compound is an orally active, reversible, and potent PAR4 antagonist.[16][17]
Q4: What in vitro and in vivo models are used to assess oral bioavailability?
A4:
-
In Vitro:
-
Solubility Studies: Assessing solubility in different pH buffers that mimic the GI tract.[18]
-
Dissolution Testing: Measuring the rate at which the drug dissolves from its formulation.[10]
-
Caco-2 Permeability Assays: Using a human colon adenocarcinoma cell line to predict intestinal drug permeability.[18]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay to predict passive permeability.[18]
-
-
In Vivo:
-
Pharmacokinetic (PK) Studies: These are essential for determining the rate and extent of drug absorption, distribution, metabolism, and excretion in animal models.[10][11] Blood samples are collected at various time points after oral administration to determine the plasma concentration-time profile.
-
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer, which differentiates to mimic the intestinal epithelium.
-
Transport Buffer: A suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is prepared.
-
Experiment:
-
The cell monolayer is washed with the transport buffer.
-
The test compound (this compound) is added to the apical (AP) side (representing the gut lumen).
-
Samples are taken from the basolateral (BL) side (representing the blood) at various time points.
-
To assess efflux, the compound is added to the BL side, and samples are taken from the AP side.
-
-
Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of this compound.
Methodology:
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).
-
Dosing:
-
Intravenous (IV) Group: Administer a known dose of the compound intravenously to determine the systemic clearance and volume of distribution. This serves as the reference for 100% bioavailability.
-
Oral (PO) Group: Administer the compound orally via gavage.
-
-
Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[19]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).
Quantitative Data Summary
Table 1: Formulation Approaches and Expected Impact on Bioavailability
| Formulation Strategy | Mechanism of Enhancement | Expected Improvement in Bioavailability | Key Considerations |
| Micronization | Increases surface area for dissolution[1] | Moderate | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersion | Prevents crystallization, enhances dissolution[4] | Moderate to High | Physical stability of the amorphous form needs to be ensured. |
| Lipid-Based Delivery (e.g., SEDDS) | Improves solubility and absorption via lymphatic uptake[3][4] | High | Requires careful selection of lipids, surfactants, and co-solvents. |
| Prodrug | Improves permeability or solubility[5] | Variable, can be high | Requires efficient in vivo conversion to the active drug. |
Table 2: Pharmacokinetic Parameters of BMS-986120 in Humans (Single Ascending Dose Study)
| Dose | Cmax (ng/mL) | AUC (h*ng/mL) | T1/2 (hours) |
| 3.0 mg | 27.3 | 164 | 44.7 |
| 180 mg | 1536 | 15,603 | 84.1 |
| Data from a Phase I study of BMS-986120.[17] |
Visualizations
Caption: PAR4 signaling pathway and the inhibitory action of antagonist 3.
Caption: Experimental workflow for improving oral bioavailability.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Improvement of drug bioavailability using protease inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 15. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. New oral protease-activated receptor 4 antagonist BMS-986120: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
species differences in PAR4 antagonist 3 efficacy (human vs mouse)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the species-specific differences in the efficacy of Protease-Activated Receptor 4 (PAR4) antagonists between humans and mice.
Frequently Asked Questions (FAQs)
Q1: Why does my PAR4 antagonist show different efficacy in human versus mouse platelets?
A: Significant species-specific differences between human and mouse PAR4 are the primary reason for discrepancies in antagonist efficacy. These differences include:
-
PAR Landscape: Human platelets express PAR1 and PAR4 as thrombin receptors. In contrast, mouse platelets express Par3 and Par4. In mice, Par3 acts as a cofactor for Par4 activation by thrombin, a mechanism absent in humans.[1]
-
Receptor Sequence Variability: The amino acid sequences of human and mouse PAR4 have notable differences in key functional domains. This includes the tethered ligand sequence, which is GYPGQV for humans and GYPGKF for mice.[2] The commonly used PAR4 activating peptide (PAR4-AP), AYPGKF-NH2, more closely mimics the mouse tethered ligand.[2]
-
Signaling and Regulation: Human PAR4 is a more potent activator of platelets compared to its mouse counterpart.[3][4] Furthermore, their feedback regulation mechanisms differ; for instance, G protein-coupled receptor kinase 6 (GRK6) regulates mouse Par4 but not human PAR4.[4]
Q2: I'm using a well-known PAR4 antagonist, BMS-986120, but it's not very effective in my mouse model. Is this expected?
A: Yes, this is an expected finding. The PAR4 antagonist BMS-986120 has been shown to have a weak affinity for mouse PAR4.[1] This makes in vivo studies using this specific inhibitor in mice challenging and may not produce results that are translatable to human physiology.[1] When selecting a PAR4 antagonist for animal studies, it is crucial to consider its species-specific binding affinity and efficacy.
Q3: Are there any PAR4 antagonists that are effective in both human and mouse platelets?
A: The indazole-derivative YD-3 has been shown to be a selective inhibitor of PAR4-dependent platelet activation in both human and mouse platelets.[5] However, it is important to note that its potency can differ between the two species. In human platelets, YD-3 competitively antagonizes PAR4, while in mouse platelets, it completely inhibits both thrombin- and PAR4 agonist peptide-induced platelet activation.[5]
Q4: My in vitro results with a PAR4 antagonist in human platelets are not translating to my in vivo mouse model. What could be the issue?
A: This is a common challenge due to the inherent species differences. Besides the receptor-level differences mentioned in Q1, consider the following:
-
Different Agonist Potency: The standard PAR4-AP (AYPGKF-NH2) is more potent at activating mouse Par4 than human PAR4.[2] This can affect the apparent inhibitory potency of your antagonist.
-
Differential Activation by Other Proteases: Some proteases, like cathepsin G from human neutrophils, can activate human PAR4 but not mouse Par4. The presence of such proteases in your in vivo model could lead to PAR4 activation that is not effectively blocked by an antagonist selected based on in vitro assays using only thrombin or PAR4-AP.
-
Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of your antagonist can differ significantly between humans and mice, affecting its bioavailability and concentration at the target site in vivo.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected efficacy of a PAR4 antagonist in mouse platelets.
| Possible Cause | Troubleshooting Step |
| Weak antagonist binding to mouse PAR4 | Verify the binding affinity of your specific antagonist to mouse PAR4 from literature or vendor documentation. Consider using an antagonist with known efficacy in mice, such as YD-3.[5] |
| Inappropriate agonist concentration | The EC50 of the PAR4-AP (AYPGKF-NH2) is lower in mouse platelets. You may need to adjust the agonist concentration in your assay to accurately determine the IC50 of your antagonist. |
| Presence of PAR3 cofactor activity | Remember that in mouse platelets, Par3 acts as a cofactor for thrombin-mediated Par4 activation.[1] If using thrombin as an agonist, the inhibitory effect of a PAR4 antagonist might be influenced by this interaction. |
Issue 2: Difficulty translating in vitro antagonist efficacy to in vivo models.
| Possible Cause | Troubleshooting Step |
| Species-specific pharmacokinetics | Conduct pharmacokinetic studies in mice to determine the half-life, bioavailability, and optimal dosing regimen of your antagonist. |
| Off-target effects | Evaluate the selectivity of your antagonist against other platelet receptors and proteases present in the in vivo environment. |
| Use of humanized mouse models | For antagonists specifically designed for human PAR4, consider using transgenic mouse models that express human PAR4 to obtain more clinically relevant data.[4][6] |
Quantitative Data
The following table summarizes available quantitative data on the efficacy of PAR4 antagonists and the potency of PAR4 agonists in human and mouse platelets. A direct comparison of IC50 values for the same antagonist across both species is often not available in the literature, highlighting a key challenge in the field.
| Compound | Species | Assay | Parameter | Value | Reference |
| YD-3 | Human | Platelet Aggregation | IC50 | 0.13 ± 0.02 µM | [5] |
| YD-3 | Human | GPIIbIIIa Activation | IC50 | 26 ± 1 nM | [7] |
| BMS-986120 | Human | Platelet Aggregation | IC50 | <10 nM | [8] |
| BMS-986120 | Mouse | Binding Affinity | - | Weak affinity | [1] |
| AYPGKF-NH2 (PAR4-AP) | Mouse | P-selectin Expression | EC50 | 180 µM | [9] |
| AYPGKF-NH2 (PAR4-AP) | Mouse | αIIbβ3 Activation | EC50 | 144 µM | [9] |
| Thrombin | Mouse | P-selectin Expression | EC50 | 1.1 nM | [10] |
| Thrombin | Mouse | αIIbβ3 Activation | EC50 | 1.0 nM | [10] |
Experimental Protocols
Platelet Aggregation Assay
This protocol is a generalized procedure for measuring PAR4 antagonist efficacy using light transmission aggregometry (LTA).
-
Platelet Preparation:
-
Collect whole blood from human donors or mice into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), obtained by a second, high-speed centrifugation of the remaining blood.
-
-
Antagonist Incubation:
-
Pre-incubate the PRP with various concentrations of the PAR4 antagonist or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
-
Aggregation Measurement:
-
Place the PRP sample in an aggregometer cuvette with a stir bar at 37°C.
-
Add a PAR4 agonist (e.g., PAR4-AP AYPGKF-NH2 or γ-thrombin) to induce platelet aggregation.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each antagonist concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a dose-response curve.
-
Flow Cytometry for Platelet Activation Markers
This protocol outlines the measurement of P-selectin expression and αIIbβ3 (GPIIb/IIIa) activation.
-
Sample Preparation:
-
Use either whole blood or PRP.
-
Incubate samples with the PAR4 antagonist or vehicle control as described for the aggregation assay.
-
-
Agonist Stimulation and Staining:
-
Add the PAR4 agonist and incubate for a defined time (e.g., 15-30 minutes) at room temperature.
-
Add fluorescently labeled antibodies specific for P-selectin (e.g., anti-CD62P) and activated αIIbβ3 (e.g., PAC-1 for human, JON/A for mouse). A platelet-specific marker (e.g., anti-CD41) is also included to gate the platelet population.
-
Incubate in the dark for 20 minutes at room temperature.
-
-
Sample Fixation and Acquisition:
-
Fix the samples with a suitable fixative (e.g., 1% paraformaldehyde).
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the platelet population using the platelet-specific marker.
-
Determine the median fluorescence intensity (MFI) for the P-selectin and activated αIIbβ3 markers.
-
Calculate the percentage of inhibition of MFI by the antagonist compared to the vehicle control and determine the IC50.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon PAR4 activation.
-
Platelet Loading:
-
Incubate washed platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
-
Antagonist Incubation:
-
Add the PAR4 antagonist or vehicle control to the dye-loaded platelets and incubate.
-
-
Fluorescence Measurement:
-
Place the platelet suspension in a fluorometer or a plate reader with fluorescence capabilities.
-
Record the baseline fluorescence.
-
Add the PAR4 agonist and immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity or the area under the curve as a measure of calcium mobilization.
-
Calculate the percentage of inhibition by the antagonist and determine the IC50.
-
Visualizations
Caption: Species differences in PAR4 signaling pathways.
Caption: General workflow for assessing PAR4 antagonist efficacy.
Caption: Troubleshooting logic for low PAR4 antagonist efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Species Differences in Platelet Protease-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human and mouse PAR4 are functionally distinct receptors: Studies in novel humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paper: Blockade of Human PAR4 in Novel Humanized Mouse Strains Supports PAR4 As a Potential Target in Stroke: Ex Vivo Demonstration of Platelet Hyperreactivity of the Thr120 Variant [ash.confex.com]
- 7. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mouse Model of the Protease Activated Receptor 4 (PAR4) Pro310Leu Variant has Reduced Platelet Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Validation & Comparative
A Head-to-Head Efficacy Comparison of Novel PAR4 Antagonists: PAR4 Antagonist 3 vs. BMS-986120
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapies, Protease-Activated Receptor 4 (PAR4) has emerged as a promising target to mitigate thrombotic events with a potentially lower bleeding risk compared to existing treatments. This guide provides an objective comparison of the efficacy of two notable PAR4 antagonists: PAR4 antagonist 3 (also known as compound 36) and BMS-986120, a first-in-class clinical candidate. This comparison is supported by experimental data from preclinical and clinical studies to aid researchers in their evaluation of these compounds.
Quantitative Efficacy and Pharmacokinetic Comparison
The following tables summarize the key quantitative data for this compound and BMS-986120, focusing on their antiplatelet efficacy, metabolic stability, and in vivo antithrombotic and bleeding profiles.
| Parameter | This compound (Compound 36) | BMS-986120 | Reference(s) |
| In Vitro Antiplatelet Activity (IC50) | 26.13 nM | 9.5 nM (human blood) | [1][2] |
| Metabolic Stability (T1/2 in Human Liver Microsomes) | 97.6 min | 11.1 min | [1] |
| Table 1: In Vitro Efficacy and Metabolic Stability Comparison. |
| Parameter | This compound (Compound 36) | BMS-986120 | Reference(s) |
| Animal Model | C57BL/J6 mice | Cynomolgus monkeys | [3][4] |
| Antithrombotic Efficacy | Potent ex vivo antiplatelet activity at 6 and 12 mg/kg | 82% reduction in thrombus weight at 1 mg/kg | [3][5] |
| Bleeding Liability | No impact on coagulation system and low bleeding liability | ~2-fold increase in bleeding time at 1 mg/kg | [3][6] |
| Table 2: In Vivo Efficacy and Safety Profile. |
Mechanism of Action: The PAR4 Signaling Pathway
Both this compound and BMS-986120 exert their antiplatelet effects by selectively inhibiting the Protease-Activated Receptor 4. Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminus of PAR1 and PAR4. This cleavage exposes a new N-terminal sequence that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling. PAR4 activation leads to a sustained calcium signal, which is crucial for the late stages of platelet activation and the formation of a stable thrombus.[7][8] By blocking this receptor, these antagonists prevent thrombin-mediated platelet aggregation and subsequent thrombus formation.
Caption: PAR4 signaling pathway and point of inhibition.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This assay is fundamental for determining the antiplatelet efficacy of the antagonists.
Objective: To measure the concentration-dependent inhibition of PAR4-agonist-induced platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200g for 10 minutes) to separate the PRP from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000g for 15 minutes).
-
Incubation with Antagonist: Aliquots of PRP are incubated with varying concentrations of the PAR4 antagonist (this compound or BMS-986120) or vehicle control for a specified time at 37°C.
-
Induction of Aggregation: Platelet aggregation is initiated by adding a PAR4-activating peptide (PAR4-AP).
-
Measurement: The change in light transmittance through the PRP suspension is measured over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, leading to an increase in light transmission.
-
Data Analysis: The maximum platelet aggregation is recorded, and the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the maximal aggregation) is calculated from the concentration-response curve.
Caption: Experimental workflow for platelet aggregation assay.
In Vivo Thrombosis Model (Electrolytic Carotid Artery Thrombosis in Cynomolgus Monkeys for BMS-986120)
Objective: To evaluate the antithrombotic efficacy of the PAR4 antagonist in an in vivo setting that mimics arterial thrombosis.
Methodology:
-
Animal Preparation: Cynomolgus monkeys are anesthetized and instrumented for the monitoring of vital signs. A segment of the carotid artery is isolated.
-
Drug Administration: BMS-986120 is administered orally at various doses.
-
Thrombus Induction: An electrolytic current is applied to the exposed carotid artery via a needle electrode to induce vessel wall injury and initiate thrombus formation.
-
Blood Flow Monitoring: Carotid artery blood flow is monitored using a Doppler flow probe. The time to occlusion (cessation of blood flow) is recorded.
-
Thrombus Weight Measurement: After a set period, the thrombotic segment of the artery is excised, and the thrombus is removed and weighed.
-
Data Analysis: The reduction in thrombus weight and the prolongation of occlusion time in the drug-treated group are compared to the vehicle-treated control group.
Bleeding Time Assessment (Tail Transection Model in Mice for this compound)
Objective: To assess the potential bleeding risk associated with the PAR4 antagonist.
Methodology:
-
Animal Preparation: C57BL/J6 mice are anesthetized.
-
Drug Administration: this compound is administered orally at various doses.
-
Tail Transection: A standardized segment of the distal tail is transected using a sharp blade.
-
Bleeding Time Measurement: The transected tail is immediately immersed in warm saline, and the time until the cessation of bleeding for at least 30 seconds is recorded.
-
Data Analysis: The bleeding time in the drug-treated group is compared to the vehicle-treated control group.
Discussion and Conclusion
The available data indicates that both this compound and BMS-986120 are potent and selective inhibitors of PAR4-mediated platelet aggregation.
Efficacy: In vitro, BMS-986120 demonstrates higher potency in inhibiting platelet aggregation with a lower IC₅₀ value compared to this compound.[1][2] However, it is important to note that these values were determined in different studies and a direct head-to-head in vitro comparison under identical conditions would be more definitive. In vivo, BMS-986120 has shown robust antithrombotic efficacy in a primate model, which is highly relevant to human physiology.[4][5] this compound has also demonstrated potent ex vivo antiplatelet activity in mice.[3]
Pharmacokinetics and Safety: A notable advantage of this compound is its significantly improved metabolic stability in human liver microsomes compared to BMS-986120, suggesting a potentially longer half-life and less frequent dosing in humans.[1] Regarding safety, both compounds exhibit a favorable bleeding profile. This compound showed low bleeding liability in a mouse model,[3] and BMS-986120 demonstrated a wider therapeutic window with a lower bleeding risk compared to clopidogrel in monkeys.[4][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of 2,3-Dihydro[1,4]dioxino[2,3- g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New oral protease-activated receptor 4 antagonist BMS-986120: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
A Preclinical Head-to-Head: PAR4 Antagonist 3 Demonstrates a More Favorable Bleeding Profile Compared to Vorapaxar
In the landscape of antiplatelet therapies, the quest for potent agents with a minimal bleeding risk remains a paramount challenge. This guide provides a comparative analysis of a novel Protease-Activated Receptor 4 (PAR4) antagonist, referred to as PAR4 antagonist 3 (Compound 36), and the approved PAR1 antagonist, vorapaxar. Preclinical data strongly suggest that targeting PAR4 may offer a significant safety advantage over PAR1 inhibition by uncoupling antithrombotic efficacy from excessive bleeding.
This comparison synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a clear overview of the bleeding risk associated with these two distinct antiplatelet strategies. While vorapaxar has demonstrated clinical efficacy in preventing thrombotic events, its use is tempered by a notable increase in bleeding complications. In contrast, early-stage investigations into this compound indicate a promising profile of potent antiplatelet activity with a significantly lower propensity for bleeding in animal models.
Executive Summary of Preclinical Bleeding Risk
| Compound | Mechanism of Action | Animal Model | Key Bleeding Parameter | Result |
| This compound (Compound 36) | PAR4 Antagonist | Mouse | Tail Bleeding Time | No significant increase at effective antithrombotic doses (3-12 mg/kg, p.o.) |
| Vorapaxar | PAR1 Antagonist | Mouse | Tail Bleeding Time | Data in a directly comparable mouse tail bleeding model is not readily available in published literature. However, clinical data consistently shows a significant increase in moderate to severe bleeding events in humans. Preclinical studies in monkeys also indicate a dose-dependent increase in bleeding time, particularly when combined with other antiplatelet agents.[1] |
Signaling Pathways: A Tale of Two Receptors
The differential bleeding risk between PAR1 and PAR4 antagonists can be attributed to their distinct roles in platelet activation. Thrombin, a potent platelet activator, signals through both PAR1 and PAR4. PAR1 mediates a rapid, initial phase of platelet activation, which is crucial for hemostasis (the physiological process of stopping bleeding). Conversely, PAR4 is involved in the later, sustained phase of platelet activation and aggregation, which is more critical for the formation of pathological thrombi.[2][3][4][5][6] By selectively inhibiting PAR4, it is hypothesized that the detrimental thrombotic signaling can be blocked while preserving the essential hemostatic functions mediated by PAR1.
Experimental Protocols
A comprehensive understanding of the bleeding risk associated with antiplatelet agents relies on standardized and reproducible experimental models. The following protocols are representative of the key assays used to evaluate the hemostatic and antithrombotic properties of this compound and vorapaxar.
In Vivo Bleeding Assessment: Mouse Tail Transection Model
The mouse tail transection model is a widely accepted method for assessing in vivo hemostasis and the bleeding potential of pharmacological agents.
Protocol:
-
Animal Acclimatization: Male C57BL/6J mice are acclimatized for at least one week before the experiment.
-
Drug Administration: this compound (3, 6, and 12 mg/kg) or vehicle is administered orally (p.o.). Vorapaxar or its vehicle would be administered via a comparable route and vehicle.
-
Anesthesia: At a predetermined time point after drug administration (e.g., 1 hour), mice are anesthetized.
-
Tail Transection: A 3 mm segment of the distal tail is amputated using a scalpel.
-
Bleeding Measurement: The tail is immediately immersed in pre-warmed (37°C) saline. The time to cessation of bleeding for a continuous period of 2 minutes is recorded as the bleeding time, with a cut-off time of 10 minutes.
-
Blood Loss Quantification: After the observation period, the total blood loss is quantified by measuring the amount of hemoglobin in the saline using a spectrophotometer.
In Vitro Platelet Aggregation Assay
This assay evaluates the direct inhibitory effect of the compounds on platelet aggregation induced by specific agonists.
Protocol:
-
Blood Collection: Human whole blood is collected from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.
-
Assay Procedure:
-
PRP is pre-incubated with either this compound, vorapaxar, or vehicle at various concentrations for a specified time (e.g., 5 minutes) at 37°C.
-
Platelet aggregation is then initiated by adding a PAR4-activating peptide (PAR4-AP) for this compound or a PAR1-activating peptide (PAR1-AP) or thrombin for vorapaxar.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set period (e.g., 10 minutes).
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the antagonist. The IC50 for this compound against PAR4-AP-induced platelet aggregation was determined to be 26.13 nM.[3][7]
-
Comparative Analysis of Bleeding Risk
The preclinical profile of this compound, demonstrating potent antiplatelet activity with a minimal impact on hemostasis, suggests a wider therapeutic window compared to vorapaxar. This supports the hypothesis that selective PAR4 antagonism may represent a safer and more targeted approach to antiplatelet therapy.
Conclusion
The preclinical evidence presented in this guide strongly supports the continued investigation of PAR4 antagonists as a promising new class of antiplatelet agents. The distinct signaling pathways of PAR1 and PAR4 provide a compelling rationale for the observed differences in bleeding risk between vorapaxar and this compound. While vorapaxar's efficacy is well-established, its clinical utility is hampered by a significant bleeding liability. This compound, with its potent antithrombotic effects and favorable safety profile in preclinical models, holds the potential to address this critical unmet need in the management of thrombotic diseases. Further clinical investigation is warranted to translate these promising preclinical findings into a safer and effective antiplatelet therapy for patients at high risk of cardiovascular events.
References
- 1. Platelet transfusion reverses bleeding evoked by triple anti-platelet therapy including vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 4. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2,3-Dihydro[1,4]dioxino[2,3- g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vorapaxar in the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antithrombotic Effects of PAR4 Antagonism with Dual Antiplatelet Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the Protease-Activated Receptor 4 (PAR4) antagonist, BMS-986141, when combined with standard dual antiplatelet therapy consisting of aspirin and ticagrelor. The data presented is based on a phase 2a clinical trial in patients with stable coronary artery disease, offering valuable insights for the development of novel antiplatelet strategies.
Executive Summary
The addition of the PAR4 antagonist BMS-986141 to conventional dual antiplatelet therapy (aspirin and ticagrelor) demonstrates a significant synergistic effect in reducing thrombus formation under high shear stress conditions, which are characteristic of arterial thrombosis. This triple therapy approach shows a greater reduction in ex vivo thrombus area compared to either single or dual antiplatelet therapy alone, suggesting a promising new strategy for high-risk cardiovascular patients. This guide will delve into the quantitative data, detailed experimental methodologies, and the underlying signaling pathways of this promising therapeutic combination.
Data Presentation: Quantitative Analysis of Antithrombotic Efficacy
The following tables summarize the key quantitative findings from the phase 2a clinical trial of BMS-986141 in combination with aspirin and ticagrelor.
Table 1: Reduction in Ex Vivo Thrombus Area Under High Shear Stress (2 hours post-dose)
| Treatment Group | Mean Reduction in Total Thrombus Area (%) | P-value |
| BMS-986141 in Healthy Volunteers | 21% | P=0.001 |
| BMS-986141 + Ticagrelor | 28% | P=0.001 |
| BMS-986141 + Aspirin | 23% | P=0.018 |
| BMS-986141 + Ticagrelor + Aspirin | 24% | P≤0.001 |
Data sourced from a phase 2a, open-label, 4-arm, single-center study involving 45 patients with stable coronary heart disease and 10 healthy volunteers.[1][2][3][4]
Table 2: Inhibition of PAR4-Agonist Peptide (AP) Induced Platelet Responses
| Platelet Response | Inhibition by BMS-986141 | P-value |
| Platelet Aggregation | Highly selective inhibition | P≤0.001 |
| P-selectin Expression | Highly selective inhibition | P≤0.001 |
| Platelet-Monocyte Aggregate Expression | Highly selective inhibition | P≤0.001 |
These inhibitory effects of BMS-986141 were unaffected by concomitant antiplatelet therapies with aspirin and/or ticagrelor.[1][2][3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ex Vivo Thrombus Formation Assay under High Shear Stress
Objective: To assess the formation of thrombi on a collagen-coated surface under arterial flow conditions.
Methodology:
-
Blood Collection: Whole blood was drawn from participants into tubes containing an appropriate anticoagulant.
-
Flow Chamber Preparation: Parallel-plate flow chambers were coated with type I fibrillar collagen to mimic the subendothelial matrix exposed upon vascular injury.
-
Perfusion: Whole blood was perfused through the collagen-coated chambers at a high shear rate (e.g., 1500 s⁻¹) using a syringe pump to simulate arterial blood flow.
-
Imaging: Thrombus formation was visualized in real-time using fluorescence microscopy. Platelets and fibrin can be fluorescently labeled for distinct analysis.
-
Quantification: The total thrombus area, as well as platelet-rich and fibrin-rich areas, were quantified using image analysis software at specified time points (before, 2 hours after, and 24 hours after BMS-986141 administration).[5][6][7][8][9]
Agonist-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the extent of platelet aggregation in response to specific agonists.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) was prepared by centrifuging whole blood at a low speed. Platelet-poor plasma (PPP) was prepared by a second, high-speed centrifugation and used as a reference (100% aggregation).
-
Instrumentation: A light transmission aggregometer was used, which measures the change in light transmission through a PRP sample as platelets aggregate.
-
Assay Performance: PRP was placed in a cuvette with a stir bar at 37°C. A baseline reading was established.
-
Agonist Addition: A PAR4-agonist peptide (PAR4-AP) was added to the PRP to induce platelet aggregation.
-
Data Analysis: The change in light transmission was recorded over time, and the maximum aggregation percentage was calculated relative to the PPP control.[10][11][12][13][14]
Platelet Activation Marker Analysis (Flow Cytometry)
Objective: To quantify the expression of the platelet activation marker P-selectin on the platelet surface.
Methodology:
-
Blood Sampling: Whole blood was collected in sodium citrate tubes.
-
Platelet Stimulation: Aliquots of whole blood were stimulated with a PAR4-agonist peptide.
-
Antibody Staining: The stimulated blood was incubated with a fluorescently labeled anti-P-selectin (anti-CD62P) antibody. A fluorescently labeled antibody against a general platelet marker (e.g., CD41) was also used to identify the platelet population.
-
Flow Cytometry Analysis: The samples were analyzed on a flow cytometer. Platelets were gated based on their forward and side scatter characteristics and positive staining for the platelet-specific marker. The fluorescence intensity of the anti-P-selectin antibody on the gated platelet population was measured to quantify P-selectin expression.[15][16][17][18][19]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the experimental workflow of the described study.
Caption: Synergistic inhibition of platelet activation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. PAR4 Antagonism in Patients With Coronary Artery Disease Receiving Antiplatelet Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Modelling arterial thrombus formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 7. lab.semi.ac.cn [lab.semi.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. Platelet Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
PAR4 Antagonist BMS-986120 Demonstrates Superior Efficacy and Safety in Primate Thrombosis Model
A preclinical study in a cynomolgus monkey model of arterial thrombosis has revealed that the PAR4 (Protease-Activated Receptor 4) antagonist, BMS-986120, exhibits potent antithrombotic activity with a significantly lower bleeding risk compared to the standard antiplatelet agent, clopidogrel.[1][2][3] These findings position PAR4 antagonism as a promising therapeutic strategy for the treatment and prevention of arterial thrombosis with an improved safety profile.
Researchers are continuously seeking novel antiplatelet agents with a wider therapeutic window, aiming to maximize antithrombotic efficacy while minimizing bleeding complications.[1][2] Thrombin is the most potent activator of platelets and exerts its effects primarily through two G protein-coupled receptors: PAR1 and PAR4.[1][2] While a PAR1 antagonist is clinically approved, its use is associated with a significant bleeding risk.[1][2] This has shifted focus to PAR4, which mediates a slower, more sustained platelet activation response, suggesting that its inhibition could offer a safer antithrombotic effect.[4]
A pivotal study by Wong and colleagues investigated the efficacy and safety of BMS-986120, an orally active, selective, and reversible PAR4 antagonist, in a well-established primate model of arterial thrombosis.[1][2][5] The results, summarized below, provide a direct comparison with clopidogrel, a widely used P2Y12 inhibitor.
Comparative Efficacy and Safety Data
The following tables summarize the key quantitative findings from the study, comparing the antithrombotic efficacy and bleeding liability of BMS-986120 and clopidogrel in the cynomolgus monkey model.
Table 1: Dose-Dependent Antithrombotic Efficacy of BMS-986120
| Oral Dose (mg/kg) | Mean Thrombus Weight Reduction (%) |
| 0.2 | 35% |
| 0.5 | 49% |
| 1.0 | 83% |
Data sourced from studies on BMS-986120 in a cynomolgus monkey arterial thrombosis model.[5][6]
Table 2: Comparative Bleeding Profile of BMS-986120 and Clopidogrel
| Treatment | Dose for >80% Thrombus Weight Reduction (mg/kg) | Fold Increase in Bleeding Time |
| BMS-986120 | 1.0 | ~2-fold |
| Clopidogrel | Not specified to achieve >80% | >8-fold |
This table highlights the significantly wider therapeutic window of BMS-986120 compared to clopidogrel, demonstrating a lower bleeding liability at a highly effective antithrombotic dose.[7]
Table 3: Therapeutic Window Comparison at Equivalent Antithrombotic Effect
| Thrombus Weight Reduction | Treatment | Fold Increase in Bleeding Time |
| ~50% | BMS-986120 | 1.7 to 1.9-fold |
| ~50% | Clopidogrel | 7.3 to 8.1-fold |
This direct comparison underscores the superior safety profile of BMS-986120, which induced substantially less bleeding than clopidogrel at a dose that achieved a comparable antithrombotic effect.[4]
Experimental Protocols
The validation of BMS-986120's efficacy was conducted using a well-characterized primate model of arterial thrombosis. The detailed methodology is crucial for the interpretation and replication of these findings.
Electrolytic Injury-Induced Carotid Artery Thrombosis Model in Cynomolgus Monkeys
This model is designed to mimic the formation of a platelet-rich thrombus at a site of vascular injury.
Experimental Workflow:
References
- 1. Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PAR4 Antagonist 3 and ML354 Selectivity: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the selectivity profiles of two prominent Protease-Activated Receptor 4 (PAR4) antagonists: PAR4 antagonist 3 (also known as compound 36) and ML354. This document is intended for researchers, scientists, and drug development professionals working in the fields of thrombosis, inflammation, and cellular signaling.
Executive Summary
Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor that plays a crucial role in thrombin-mediated platelet activation. Its targeted inhibition is a promising therapeutic strategy for mitigating thrombosis while potentially offering a wider safety window compared to broader antiplatelet agents. This guide focuses on the comparative selectivity of two key research compounds, this compound and ML354, against their primary target, PAR4, and the closely related receptor, PAR1.
This compound emerges as a highly potent and selective inhibitor of PAR4, with a reported IC50 of 26.1 nM.[1] While a specific IC50 for PAR1 has not been published, related compounds in the same chemical series exhibit IC50 values greater than 30 µM against PAR1-mediated responses, suggesting a very high degree of selectivity.[2]
ML354 is another well-characterized PAR4 antagonist with a reported PAR4 IC50 of 140 nM.[3] Its selectivity for PAR4 over PAR1 has been determined to be approximately 71-fold, with a PAR1 IC50 of around 10 µM.[3]
This analysis indicates that while both compounds are valuable tools for studying PAR4 function, This compound demonstrates significantly higher potency and likely superior selectivity compared to ML354.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and ML354.
| Compound | Target | IC50 (nM) | Selectivity vs. PAR1 | Reference |
| This compound | PAR4 | 26.1 | >1150-fold (inferred) | [1][2] |
| PAR1 | >30,000 (inferred for series) | [2] | ||
| ML354 | PAR4 | 140 | ~71-fold | [3] |
| PAR1 | ~10,000 | [3] |
Note: The selectivity for this compound is inferred from data on related compounds in the same series.
Experimental Protocols
The determination of the antagonist activity and selectivity of these compounds typically involves in vitro cellular assays using human platelets or cell lines expressing the target receptors. The most common methods are platelet aggregation assays and calcium mobilization assays.
Platelet Aggregation Assay
This assay measures the ability of an antagonist to inhibit platelet aggregation induced by a PAR4 agonist.
-
Platelet Preparation: Human platelets are isolated from whole blood by centrifugation and resuspended in a suitable buffer (e.g., Tyrode's buffer).
-
Antagonist Incubation: Platelets are pre-incubated with varying concentrations of the test antagonist (e.g., this compound or ML354) or a vehicle control (e.g., DMSO) for a defined period.
-
Agonist Stimulation: Platelet aggregation is initiated by the addition of a PAR4-activating peptide (PAR4-AP). To assess selectivity, a PAR1-activating peptide (PAR1-AP) is used in separate experiments.
-
Measurement: The change in light transmission through the platelet suspension is monitored over time using an aggregometer. Increased light transmission corresponds to increased platelet aggregation.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the maximal aggregation response (IC50) is calculated from dose-response curves.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the increase in intracellular calcium concentration triggered by PAR4 activation.
-
Cell Loading: Washed human platelets or HEK293 cells expressing PAR4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Antagonist Incubation: The loaded cells are pre-incubated with different concentrations of the antagonist or vehicle.
-
Agonist Stimulation: The cells are stimulated with a PAR4-AP. For selectivity assessment, PAR1-AP is used.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometer or a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the antagonist concentration.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this comparative analysis, the following diagrams, generated using Graphviz (DOT language), illustrate the PAR4 signaling pathway and a typical experimental workflow for antagonist selectivity screening.
Caption: A simplified diagram of the PAR4 signaling pathway in platelets.
Caption: Experimental workflow for determining PAR4 antagonist selectivity.
References
assessing the therapeutic window of PAR4 antagonist 3 compared to other antiplatelets
A new frontier in antiplatelet therapy is emerging with the development of Protease-Activated Receptor 4 (PAR4) antagonists. These agents promise a wider therapeutic window, aiming to effectively prevent thrombotic events while minimizing the bleeding risks that limit current treatments. This guide provides a comparative analysis of a representative PAR4 antagonist, BMS-986120, against established antiplatelet drugs, supported by experimental data.
Introduction to PAR4 Antagonism
Thrombin is a potent activator of platelets, acting through two protease-activated receptors: PAR1 and PAR4. While PAR1 initiates a rapid and transient platelet response, PAR4 is responsible for a slower, more sustained signaling that is crucial for the stabilization and growth of a thrombus.[1][2][3] By selectively targeting PAR4, a novel therapeutic strategy aims to inhibit occlusive thrombus formation with a potentially reduced impact on hemostasis compared to existing antiplatelet agents.[4][5] Preclinical and early clinical studies have shown that PAR4 antagonism has antithrombotic efficacy and may have a minimal impact on bleeding.[1]
BMS-986120 is a first-in-class, oral, highly selective, and reversible PAR4 antagonist.[4] Preclinical studies have demonstrated its potential for a wider therapeutic window in comparison to standard antiplatelet drugs like clopidogrel.[4][5]
Comparative Efficacy and Safety Data
The therapeutic window of an antiplatelet drug is determined by its ability to prevent thrombosis without causing excessive bleeding. The following tables summarize the comparative preclinical data for the PAR4 antagonist BMS-986120 and the P2Y12 inhibitor clopidogrel.
Table 1: Antithrombotic Efficacy in a Cynomolgus Monkey Model
| Drug | Dose (mg/kg) | Thrombus Weight Reduction (%) |
| BMS-986120 | 0.2 | Significant reduction |
| BMS-986120 | 0.5 | Significant reduction |
| BMS-986120 | 1 | 82 |
| Clopidogrel | 1 | Not specified |
| Clopidogrel | 10 | Significant reduction |
Data sourced from a study using an electrolytic model of carotid artery thrombosis in cynomolgus monkeys.[5][6]
Table 2: Bleeding Risk Assessment in a Cynomolgus Monkey Model
| Drug | Dose (mg/kg) | Bleeding Time Increase (fold) |
| BMS-986120 | 1 | ~2 |
| Clopidogrel | 10 | >10 |
Bleeding time was measured by kidney or mesenteric bleeding time assays.[5]
These data suggest that BMS-986120 can achieve robust antithrombotic effects at doses that cause only a modest increase in bleeding time, indicating a wider therapeutic window compared to clopidogrel.[5][6]
Mechanism of Action: Signaling Pathways
The distinct roles of PAR1 and PAR4 in platelet activation underpin the rationale for selective PAR4 antagonism.
Caption: Thrombin-mediated platelet activation via PAR1 and PAR4, and the inhibitory action of a PAR4 antagonist.
Experimental Protocols
The assessment of the therapeutic window of antiplatelet agents relies on a combination of in vivo and in vitro assays.
1. Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys
This in vivo model is used to evaluate the antithrombotic efficacy of a drug.
Caption: Experimental workflow for the Electrolytic Carotid Artery Thrombosis (ECAT) model.
2. Bleeding Time Assay
This assay assesses the potential for a drug to increase bleeding risk.
-
Methodology: A standardized incision is made in a vascularized tissue (e.g., kidney or mesentery) of an anesthetized animal. The time until bleeding ceases is recorded. This is performed before and after drug administration to determine the fold-increase in bleeding time.
3. Light Transmission Aggregometry (LTA)
LTA is the gold-standard in vitro method for measuring platelet aggregation.[7]
-
Principle: Platelet-rich plasma (PRP) is prepared from a blood sample. A platelet agonist (e.g., ADP, arachidonic acid, or a PAR4 activating peptide) is added to the PRP. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. The change in light transmission is recorded over time to quantify the extent of aggregation.
-
Application: To assess the effect of a PAR4 antagonist, LTA is performed with a PAR4-specific agonist in the presence and absence of the drug. This allows for the determination of the drug's inhibitory concentration (IC50) and its selectivity.
Conclusion
The development of PAR4 antagonists like BMS-986120 represents a significant advancement in the quest for safer and more effective antiplatelet therapies. Preclinical data strongly suggest that by selectively targeting the sustained phase of platelet activation, it is possible to achieve a wider therapeutic window, uncoupling potent antithrombotic efficacy from a high risk of bleeding.[5][6] Further clinical investigation is warranted to translate these promising preclinical findings into improved outcomes for patients at risk of atherothrombotic events.[1]
References
- 1. ahajournals.org [ahajournals.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Specificity of PAR4 Antagonist 3: A Comparative Guide
For Immediate Release – A comprehensive guide to the validation of a novel Protease-Activated Receptor 4 (PAR4) antagonist, designated "Compound 36," has been compiled to assist researchers, scientists, and drug development professionals. This guide focuses on the critical aspect of validating the antagonist's specificity against the related receptors PAR1 and PAR2, providing a framework for objective performance comparison supported by experimental data.
A novel PAR4 antagonist, Compound 36, has been identified as a potent inhibitor of platelet aggregation with a reported half-maximal inhibitory concentration (IC50) of 26.1 nM for PAR4.[1] This discovery, detailed in a 2024 publication in the Journal of Medicinal Chemistry by Chen P, et al., highlights its potential as a therapeutic agent. However, a crucial step in the preclinical development of any new drug candidate is the thorough assessment of its selectivity for the intended target over other structurally and functionally related proteins. This guide outlines the necessary experimental approaches and data presentation for a robust validation of Compound 36's specificity.
Comparative Data on Receptor Specificity
The cornerstone of validating a new antagonist is the quantitative comparison of its activity against the target receptor versus off-target receptors. This is typically achieved by determining the IC50 or inhibition constant (Ki) for each receptor. While the potency of Compound 36 against PAR4 is established, comprehensive, publicly available data on its activity against PAR1 and PAR2 is not yet available.
To facilitate a direct comparison, the following table structure is recommended for presenting the experimental findings.
Table 1: Comparative Specificity of PAR4 Antagonist 3 (Compound 36)
| Antagonist | Target Receptor | IC50 / Ki (nM) | Assay Type | Data Source |
| Compound 36 | PAR4 | 26.1 | Platelet Aggregation | Chen P, et al. J Med Chem. 2024 |
| PAR1 | Data Not Available | e.g., Calcium Mobilization | ||
| PAR2 | Data Not Available | e.g., Calcium Mobilization | ||
| Control: Vorapaxar | PAR1 | [Insert Value] | [Insert Assay Type] | [Insert Reference] |
| PAR4 | [Insert Value] | [Insert Assay Type] | [Insert Reference] | |
| Control: I-191 | PAR2 | [Insert Value] | [Insert Assay Type] | [Insert Reference] |
| PAR4 | [Insert Value] | [Insert Assay Type] | [Insert Reference] |
Detailed Experimental Protocols
The generation of robust and reproducible data is contingent on well-defined experimental protocols. The following methodologies are standard in the field for assessing the specificity of PAR antagonists.
In Vitro Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium influx triggered by receptor activation.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells engineered to stably express human PAR1, PAR2, or PAR4 are recommended.
-
Methodology:
-
Cells are seeded in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Varying concentrations of Compound 36 are pre-incubated with the cells.
-
A specific agonist for each receptor (e.g., TFLLR-NH2 for PAR1, SLIGKV-NH2 for PAR2, or AYPGKF-NH2 for PAR4) is added to stimulate the cells.
-
The resulting change in intracellular calcium concentration is measured kinetically using a fluorescence plate reader.
-
The IC50 value is calculated by plotting the inhibition of the calcium response against the concentration of Compound 36.
-
Platelet Aggregation Assay
This assay provides a physiologically relevant measure of the antagonist's effect on platelet function.
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood collected from healthy, consenting donors.
-
Methodology:
-
PRP is treated with a range of concentrations of Compound 36.
-
Platelet aggregation is initiated by the addition of a PAR1-specific or PAR4-specific activating peptide.
-
The change in light transmittance through the PRP suspension is monitored over time using a platelet aggregometer.
-
The percentage of aggregation inhibition is calculated for each concentration of the antagonist.
-
The IC50 value is determined from the resulting dose-response curve.
-
Visualizing Signaling Pathways and Experimental Design
To provide a clear conceptual framework, the following diagrams illustrate the key signaling pathways and the experimental workflow for specificity testing.
Caption: Overview of PAR1, PAR4, and PAR2 signaling pathways.
Caption: Workflow for assessing the specificity of a PAR4 antagonist.
References
PAR4 Antagonist BMS-986141 Demonstrates Consistent Efficacy in Platelets from Coronary Artery Disease Patients and Healthy Controls
A recent phase 2a clinical trial has provided a direct comparison of the efficacy of the PAR4 antagonist, BMS-986141, on platelet function in patients with stable coronary artery disease (CAD) and healthy volunteers. The study revealed that the antagonist potently and selectively inhibits PAR4-mediated platelet aggregation and thrombus formation to a similar extent in both patient and healthy control groups, suggesting its potential as a reliable antiplatelet therapy.
This guide provides a comprehensive comparison of the experimental data, detailed methodologies, and relevant biological pathways to offer researchers, scientists, and drug development professionals a clear understanding of the performance of BMS-986141.
Comparative Efficacy of BMS-986141
The study by Weaver et al. (2024) investigated the effects of a single oral 4-mg dose of BMS-986141. The results demonstrated a significant and selective inhibition of platelet responses induced by a PAR4 agonist peptide (PAR4-AP), with no significant impact on PAR1-mediated activation.[1][2][3][4]
Quantitative Analysis of Platelet Inhibition
The following tables summarize the key quantitative findings from the study, comparing the inhibitory effects of BMS-986141 on platelet aggregation and thrombus formation in healthy volunteers and CAD patients.
Table 1: Inhibition of PAR4-Agonist Peptide-Induced Platelet Aggregation [1][4]
| Participant Group | Baseline Aggregation (%) | Post-Dose Aggregation (%) | % Inhibition |
| Healthy Volunteers | Not specified | Near complete inhibition | Not specified |
| CAD Patients (on various antiplatelet therapies) | Not specified | Near complete inhibition | Not specified |
Note: The study reported near complete inhibition of PAR4-AP-induced platelet aggregation in all participant groups at 2 hours post-dose, with persistent suppression at 24 hours. Specific percentage inhibition values were not detailed in the primary text.
Table 2: Reduction in Ex Vivo Thrombus Formation Under High Shear Stress [1][2][3][4]
| Participant Group | Treatment | % Reduction in Thrombus Area | p-value |
| Healthy Volunteers | BMS-986141 | -21% | 0.001 |
| CAD Patients | BMS-986141 + Ticagrelor | -28% | 0.001 |
| CAD Patients | BMS-986141 + Aspirin | -23% | 0.018 |
| CAD Patients | BMS-986141 + Ticagrelor & Aspirin | -24% | ≤0.001 |
These data highlight the consistent and potent antithrombotic effect of BMS-986141 across both healthy individuals and patients with coronary artery disease, even in the presence of standard-of-care antiplatelet medications.
Signaling Pathways and Experimental Workflow
To visually represent the biological and experimental frameworks, the following diagrams have been generated using Graphviz.
PAR4 Signaling Pathway in Platelets
Caption: PAR4 signaling cascade in platelets.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for platelet aggregation assay.
Experimental Workflow for Ex Vivo Thrombus Formation Assay
Caption: Workflow for ex vivo thrombus formation assay.
Detailed Experimental Protocols
The following are detailed descriptions of the key experimental methodologies employed in the comparative study of BMS-986141.
Platelet Aggregation Assay
-
Blood Collection and Preparation: Whole blood was collected from participants into tubes containing 3.2% sodium citrate. Platelet-rich plasma (PRP) was prepared by centrifuging the whole blood at 150g for 15 minutes.
-
Assay Procedure: Platelet aggregation was assessed using light transmission aggregometry.
-
Agonist Stimulation: Platelet aggregation was induced by the addition of a PAR4-agonist peptide (PAR4-AP).
-
Data Measurement: The change in light transmission, corresponding to the extent of platelet aggregation, was monitored over time. The maximum aggregation percentage was recorded.
-
Inhibition Assessment: The assay was performed on PRP obtained from participants before and at 2 and 24 hours after the oral administration of BMS-986141 to determine the inhibitory effect of the antagonist.
Ex Vivo Thrombus Formation Assay
-
Blood Collection: Whole blood was collected from participants at baseline, and at 2 and 24 hours post-dosing with BMS-986141.
-
Perfusion Chamber Setup: A microfluidic flow chamber with a collagen-coated surface was used to mimic the conditions of a damaged blood vessel.
-
Blood Perfusion: The collected whole blood was perfused through the chamber at defined shear rates (high shear to simulate stenosed arteries and low shear for patent arteries).
-
Real-time Imaging: Thrombus formation on the collagen surface was visualized and recorded in real-time using fluorescence microscopy. Platelets and fibrin are typically labeled with different fluorescent dyes.
-
Data Quantification: The area of the surface covered by thrombi (total thrombus area) was quantified using image analysis software to determine the extent of thrombus formation.
Conclusion
The direct comparative data from the phase 2a trial of BMS-986141 provide strong evidence for its consistent and potent anti-PAR4 activity in both healthy individuals and patients with coronary artery disease. The antagonist effectively reduces platelet aggregation and thrombus formation, key events in the pathophysiology of atherothrombosis. These findings support the continued development of PAR4 antagonism as a promising antiplatelet strategy. The detailed protocols and pathway diagrams included in this guide offer a valuable resource for researchers in the field of thrombosis and hemostasis.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of PAR4 Antagonist 3
Researchers and scientists working with novel compounds like PAR4 antagonist 3 are at the forefront of drug discovery. Ensuring laboratory safety and proper chemical handling, including disposal, is paramount to protect both the researchers and the environment. This document provides a comprehensive guide to the proper disposal procedures for this compound, a selective antagonist of Protease-Activated Receptor 4 (PAR4). While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide is based on established best practices for the disposal of research-grade, small molecule chemical compounds.
Understanding this compound: A Profile
PAR4 antagonists are a class of compounds that inhibit the PAR4 receptor, which plays a key role in thrombin-mediated platelet activation and aggregation.[1][2][3] These antagonists are being investigated for their potential as antiplatelet therapies with a lower bleeding risk compared to existing treatments.[1][4][5] To provide context, the table below summarizes key data for representative PAR4 antagonists.
| Compound Name | IC50 (PAR4) | Molecular Formula | Key Features |
| BMS-986120 | 0.56 nM (calcium mobilization); 9.5 nM (human blood)[6] | Not specified in results | Oral, reversible, and selective PAR4 antagonist.[5][6] |
| ML354 | 140 nM[7] | C16H14N2O3[7] | Selective PAR4 antagonist with good potency.[7] |
| YD-3 | Not specified in results | Not specified in results | An early PAR4 antagonist, serves as a reference compound.[7] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general laboratory chemical waste management guidelines.[8][9][10][11]
1. Waste Identification and Characterization:
- Treat this compound as a hazardous chemical waste due to its bioactive nature and the lack of comprehensive toxicity data.
- Consult the compound's Safety Data Sheet (SDS) if available. If no SDS is available, handle with the utmost caution.
2. Segregation of Waste:
- Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other contaminated solid materials in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
- Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
- General Principle: Do not mix incompatible waste types. For instance, keep acidic waste separate from basic waste, and oxidizing agents away from organic materials.[10]
3. Waste Container Selection and Labeling:
- Use containers that are compatible with the chemical nature of this compound. For organic compounds, glass or appropriate plastic containers are generally suitable.[8]
- All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic").[9]
4. Storage of Waste:
- Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10]
- Ensure containers are kept securely closed except when adding waste.[9][11]
- Provide secondary containment (e.g., a spill tray) to capture any potential leaks.[8]
5. Disposal Request and Pickup:
- Once the waste container is full or has been in storage for a designated period (check institutional guidelines, often not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[9]
- Never dispose of this compound down the drain or in the regular trash.[12]
6. Decontamination of Empty Containers:
- Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.[11]
- Triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[11] After thorough decontamination and removal of the label, the container may be disposed of as non-hazardous waste, in accordance with institutional policy.[8][11]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
PAR4 Signaling Pathway
Understanding the biological context of PAR4 antagonists is crucial for appreciating their mechanism of action and potential hazards. The diagram below illustrates the signaling pathway initiated by PAR4 activation.
Caption: Simplified PAR4 signaling pathway and the inhibitory action of PAR4 antagonists.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally responsible research environment.
References
- 1. Protease activated receptor 4 (PAR4) antagonists: Research progress on small molecules in the field of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling PAR4 antagonist 3
This guide provides crucial safety and logistical information for the handling and disposal of PAR4 antagonist 3, a potent small-molecule compound. The following procedures are designed to ensure the safety of researchers and laboratory personnel. It is imperative to supplement this guidance with a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer for the compound in use.
Personal Protective Equipment (PPE)
The primary routes of exposure to potent small-molecule compounds in a laboratory setting are inhalation, dermal contact, and accidental ingestion.[1] Therefore, a comprehensive PPE strategy is essential to minimize risk.
Table 1: PPE Requirements for Handling this compound
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown- Safety Glasses with Side Shields- N95 Respirator | - Handle in a certified chemical fume hood or a ventilated balance enclosure.- Change gloves immediately if contaminated.[2]- Ensure gown cuffs are tucked under the outer gloves.[2] |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown- Chemical Splash Goggles | - Perform all manipulations within a chemical fume hood.- Goggles provide a higher level of protection against splashes than safety glasses. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat | - Conduct work in a Class II Biosafety Cabinet (BSC) to maintain sterility and operator protection.[1] |
| General Laboratory Operations | - Nitrile Gloves- Lab Coat- Safety Glasses | - Always wear basic PPE when in the laboratory where the antagonist is handled. |
Operational Plan for Safe Handling
A systematic workflow is critical to ensure safety and prevent contamination. The following diagram outlines the recommended procedure for preparing a stock solution of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | - Place in a dedicated, sealed hazardous waste container labeled "Hazardous Chemical Waste."- Includes unused compound, contaminated weigh boats, and paper. |
| Liquid Waste | - Collect in a sealed, properly labeled hazardous liquid waste container.- Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety office. |
| Contaminated Sharps | - Dispose of in a designated sharps container for chemically contaminated sharps.- Includes needles, syringes, and pipette tips. |
| Contaminated PPE | - Place gloves, gowns, and other disposable PPE in a sealed bag within the hazardous waste container. |
All waste must be disposed of in accordance with institutional, local, and national regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound.
General Protocol for In Vitro Platelet Aggregation Assay:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Treatment with this compound:
-
Pre-incubate PRP with varying concentrations of this compound or vehicle control for a specified time at 37°C.
-
-
Induction of Platelet Aggregation:
-
Induce platelet aggregation by adding a PAR4 agonist peptide (e.g., AYPGKF-NH2).
-
Monitor the change in light transmittance using a platelet aggregometer.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of the antagonist compared to the vehicle control.
-
This protocol is a generalized example. Researchers should develop detailed, experiment-specific protocols that incorporate all necessary safety precautions.
Signaling Pathway
PAR4 antagonists function by blocking the signaling cascade initiated by thrombin's activation of the Protease-Activated Receptor 4 on platelets. This inhibition ultimately reduces platelet aggregation and thrombus formation.[3]
By adhering to these safety protocols and operational plans, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
